Product packaging for L-Serine-2-13C(Cat. No.:)

L-Serine-2-13C

カタログ番号: B109941
分子量: 106.09 g/mol
InChIキー: MTCFGRXMJLQNBG-JACJRKFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Serine-2-13C is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 106.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B109941 L-Serine-2-13C

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-hydroxy(213C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-JACJRKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of L-Serine-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of L-Serine-2-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the compound's fundamental characteristics, analytical methodologies for its characterization, and a typical workflow for its quality control.

Core Physicochemical Properties

This compound is a form of L-Serine where the alpha-carbon (C2) is replaced with the stable isotope carbon-13. This isotopic labeling makes it a valuable tracer in metabolic research, proteomics, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Below is a summary of its key physicochemical properties:

PropertyValueSource
Molecular Formula C₂¹³CH₇NO₃[2]
Molecular Weight 106.09 g/mol [2][3]
CAS Number 89232-76-8[3]
Appearance White solid
Melting Point 222 °C (decomposes)
Optical Activity [α]25/D +14.6 (c = 2 in 1 M HCl)
Isotopic Purity ≥ 99 atom % ¹³C
Chemical Purity ≥ 98%
Storage Conditions Room temperature, protected from light and moisture.

Analytical Characterization

The structural integrity and isotopic enrichment of this compound are primarily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the position of the isotopic label. For this compound, ¹³C-NMR is particularly important for confirming the enrichment at the C2 position.

Experimental Protocol: ¹³C-NMR Analysis (General)

The following is a general protocol for acquiring a ¹³C-NMR spectrum. Specific parameters may need to be optimized based on the instrument and sample concentration.

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mg/mL.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the ¹³C frequency.

    • Lock the field using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected chemical shifts for L-Serine.

    • Use a standard ¹³C pulse sequence, often with proton decoupling to simplify the spectrum and improve sensitivity.

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H-NMR.

    • Set the relaxation delay (d1) to allow for full relaxation of the ¹³C nuclei between scans, which is crucial for quantitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum using the solvent peak or an internal standard.

    • Integrate the peaks to determine the relative abundance of the ¹³C isotope at the specific carbon position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly useful for accurately determining the mass of the isotopically labeled compound.

Experimental Protocol: Mass Spectrometry Analysis (General)

The following is a general protocol for the analysis of this compound by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization - ESI).

    • For complex samples, a solid-phase extraction (SPE) or other cleanup steps may be necessary to remove interfering substances.

  • Instrumentation and Analysis:

    • Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column.

    • Ionize the sample using an appropriate method, such as ESI.

    • Acquire the mass spectrum in a full scan mode to identify the molecular ion peak. For this compound, the expected [M+H]⁺ ion would be at m/z 107.09.

    • To confirm the structure, tandem mass spectrometry (MS/MS) can be performed to generate a fragmentation pattern.

  • Data Analysis:

    • Analyze the resulting mass spectrum to confirm the presence of the isotopically labeled compound.

    • The isotopic distribution of the molecular ion peak can be used to assess the isotopic enrichment.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the identity, purity, and isotopic enrichment of this compound. The following diagram illustrates a typical QC workflow.

QC_Workflow Quality Control Workflow for this compound cluster_0 Incoming Material cluster_1 Initial Characterization cluster_2 Structural & Isotopic Verification cluster_3 Purity Assessment cluster_4 Final Approval RawMaterial This compound Raw Material Appearance Visual Inspection (Color, Form) RawMaterial->Appearance Solubility Solubility Test Appearance->Solubility NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Structure - Positional Isotope Confirmation Solubility->NMR MS Mass Spectrometry - Molecular Weight Verification - Isotopic Enrichment NMR->MS Chromatography Chromatographic Purity (e.g., HPLC, GC) MS->Chromatography Optical Optical Rotation Chromatography->Optical CoA Certificate of Analysis Generation Optical->CoA Release Product Release CoA->Release

Caption: A typical workflow for the quality control of this compound.

References

L-Serine-2-13C chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of L-Serine-2-13C, a stable isotope-labeled form of the amino acid L-serine, for researchers, scientists, and professionals in drug development. This document details its chemical structure, molecular weight, and key physicochemical properties, offering a valuable resource for its application in metabolic research and mass spectrometry-based analyses.

Core Physicochemical Properties

This compound is a non-radioactive, stable isotope-labeled amino acid where the carbon atom at the second position (C2 or α-carbon) is replaced with a ¹³C isotope. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of serine and for use as an internal standard in quantitative mass spectrometry.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₃H₇NO₃[1]
Molecular Weight 106.09 g/mol [1][2]
Exact Mass 106.04594792 Da
CAS Number 89232-76-8
Isotopic Purity 99 atom % ¹³C
Chemical Purity ≥98%
Physical Form Solid
Melting Point 222 °C (decomposes)
Optical Activity [α]25/D +14.6, c = 2 in 1 M HCl

Chemical Structure

The chemical structure of this compound is identical to that of L-serine, with the exception of the isotopic enrichment at the C2 position.

IUPAC Name: (2S)-2-amino-3-hydroxy(2-¹³C)propanoic acid.

SMILES String: N--INVALID-LINK--C(O)=O.

Linear Formula: HOCH₂¹³CH(NH₂)CO₂H.

Applications in Research

L-Serine-2-¹³C serves as a crucial tool in various research applications, primarily due to its role as a tracer and an internal standard. Its applications span across several fields:

  • Metabolomics and Metabolic Flux Analysis: To trace the pathways of serine metabolism and its contribution to other metabolic networks.

  • Biomolecular NMR: As a labeled amino acid for structural and functional studies of proteins.

  • Clinical Mass Spectrometry: As an internal standard for the accurate quantification of L-serine in biological samples.

  • Proteomics: To study protein synthesis and turnover.

Experimental Protocols

Detailed experimental protocols for the use of L-Serine-2-¹³C are specific to the application and experimental design. Researchers should refer to peer-reviewed scientific literature for methodologies relevant to their specific area of interest, such as metabolic flux analysis, protein NMR, or quantitative proteomics.

Logical Workflow for this compound Application

The following diagram illustrates a generalized workflow for the application of L-Serine-2-¹³C in a typical metabolic labeling experiment.

L_Serine_Workflow start Design Experiment culture Prepare Cell Culture or Animal Model start->culture labeling Introduce this compound (Labeling) prepare_media Prepare this compound Enriched Media culture->prepare_media prepare_media->labeling incubation Incubation Period labeling->incubation harvest Harvest Samples incubation->harvest extraction Metabolite/Protein Extraction harvest->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data Data Processing and Interpretation analysis->data

A generalized workflow for utilizing this compound in metabolic research.

References

Synthesis and Isotopic Purity of L-Serine-2-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for L-Serine-2-13C, a critical isotopically labeled amino acid for metabolic research and as a tracer in drug development. This document outlines both chemoenzymatic and chemical synthesis strategies, detailed experimental protocols for synthesis and purification, and analytical methodologies for verifying isotopic enrichment at the C-2 position.

Introduction

L-Serine, a non-essential amino acid, is a central player in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and lipids. The site-specific incorporation of a stable isotope like carbon-13 (¹³C) at the second carbon (C-2 or α-carbon) provides a powerful tool for tracing the metabolic fate of the serine backbone in various biochemical pathways without the concerns associated with radioisotopes. L-Serine-2-¹³C is particularly valuable in studies involving one-carbon metabolism, glycine-serine interconversion, and the biosynthesis of other amino acids and neurotransmitters. Achieving high isotopic and enantiomeric purity is paramount for the reliability of experimental results in these applications.

Synthesis of L-Serine-2-¹³C

The synthesis of L-Serine-2-¹³C can be approached through two primary methodologies: chemoenzymatic synthesis, which offers high stereoselectivity, and multi-step chemical synthesis, which provides a more classical organic chemistry route.

Chemoenzymatic Synthesis

The most direct and stereospecific method for preparing L-Serine-2-¹³C is the enzymatic condensation of [2-¹³C]glycine with formaldehyde (B43269). This reaction is catalyzed by the enzyme L-serine hydroxymethyltransferase (SHMT), which is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP) and tetrahydrofolate (THF).

chemoenzymatic_synthesis Chemoenzymatic Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Enzymatic Reaction cluster_purification Purification Glycine-2-13C Glycine-2-13C Reaction_Mixture Reaction Mixture (Aqueous Buffer, pH ~8.0) Glycine-2-13C->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Ion_Exchange Ion-Exchange Chromatography Reaction_Mixture->Ion_Exchange Crude Product SHMT Serine Hydroxymethyltransferase (SHMT) + PLP & THF SHMT->Reaction_Mixture Crystallization Crystallization Ion_Exchange->Crystallization Purified Solution L_Serine_2_13C This compound Crystallization->L_Serine_2_13C Final Product

Caption: Chemoenzymatic synthesis workflow for this compound.

This protocol is adapted from established methods for the enzymatic production of L-serine from glycine (B1666218) and formaldehyde.

Materials:

  • [2-¹³C]Glycine (isotopic purity ≥99%)

  • Formaldehyde solution (e.g., 37% in water)

  • L-serine hydroxymethyltransferase (SHMT) (e.g., from a recombinant source like Klebsiella aerogenes)

  • Pyridoxal phosphate (PLP)

  • Tetrahydrofolic acid (THF)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Strongly acidic cation exchange resin (e.g., Dowex 50W series)

  • Ammonium hydroxide (B78521) solution (for elution)

  • Ethanol (B145695)

Procedure:

  • Reaction Setup: In a temperature-controlled bioreactor, dissolve [2-¹³C]glycine, PLP, and THF in the potassium phosphate buffer. The typical molar ratio of glycine to formaldehyde is approximately 1:1.2.

  • Enzyme Addition: Add the SHMT enzyme to the reaction mixture.

  • Formaldehyde Feed: A continuous, controlled feed of formaldehyde solution is introduced into the reactor. The feed rate should be balanced with the rate of the enzymatic reaction to maintain a low concentration of free formaldehyde, which can inhibit the enzyme. A pH-stat system can be employed to control the feed, as the reaction of excess formaldehyde with amino groups causes a drop in pH.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the concentration of L-serine and remaining glycine using HPLC.

  • Reaction Termination: Once the reaction has reached equilibrium or the desired conversion is achieved (typically after several hours), the reaction is terminated by denaturing the enzyme, for example, by heating the mixture.

  • Purification: The crude reaction mixture is first filtered to remove the denatured enzyme. The filtrate is then passed through a column packed with a strongly acidic cation exchange resin. Glycine and L-serine will bind to the resin. L-serine can be selectively eluted from the column, separating it from unreacted glycine. The fractions containing L-serine are collected.

  • Isolation: The collected fractions are concentrated under reduced pressure. The L-Serine-2-¹³C is then crystallized, typically from an aqueous ethanol solution, washed, and dried.

Chemical Synthesis

A representative multi-step chemical synthesis can also be envisioned, starting from a suitable ¹³C-labeled precursor. This approach allows for greater flexibility in terms of scale but requires careful control of stereochemistry.

chemical_synthesis Representative Chemical Synthesis Pathway for this compound Start [2-13C]Glycine Derivative (e.g., Ester) Protection N-Protection (e.g., Boc, Cbz) Start->Protection Hydroxymethylation Stereoselective Hydroxymethylation Protection->Hydroxymethylation Deprotection Deprotection (Acidic/Hydrogenolysis) Hydroxymethylation->Deprotection Purification Purification (Chromatography/Crystallization) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Logical steps in a representative chemical synthesis of this compound.

Quantitative Data

The yield and isotopic purity of L-Serine-2-¹³C are critical parameters. The following table summarizes representative data from the chemoenzymatic synthesis method and typical specifications for commercially available products.

ParameterChemoenzymatic SynthesisCommercial Product Specification
Starting Material [2-¹³C]GlycineNot Applicable
Molar Conversion Up to 88%Not Applicable
Overall Yield VariableNot Applicable
Isotopic Purity (¹³C at C-2) >98 atom %≥99 atom %
Chemical Purity >98%≥98%
Enantiomeric Purity >99% (L-isomer)>99% (L-isomer)

Isotopic Purity Determination

Confirming the isotopic enrichment at the C-2 position is crucial. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹³C NMR is a direct method to confirm the position of the label.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Sample Preparation:

  • Dissolve a small amount of the final L-Serine-2-¹³C product in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. The C-2 carbon of L-serine will appear as a significantly enhanced singlet in the spectrum (typically around 57-58 ppm) compared to the natural abundance spectrum. The C-1 (carboxyl) and C-3 (hydroxymethyl) carbons should exhibit natural abundance ¹³C signals.

Mass Spectrometry

High-resolution mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can provide precise information on isotopic enrichment.

Instrumentation:

  • Gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

Sample Preparation:

  • Derivatization: L-serine is a polar molecule and requires derivatization to become volatile for GC analysis. A common method is to convert it to its N(O,S)-ethoxycarbonyl ethyl ester or a similar derivative.

  • Sample Injection: The derivatized sample is injected into the GC.

Data Acquisition and Analysis:

  • The mass spectrometer is operated in full scan mode to identify the molecular ion and key fragment ions of the derivatized L-serine.

  • The isotopic enrichment is determined by measuring the relative intensities of the monoisotopic peak (M) and the peak corresponding to the ¹³C-labeled molecule (M+1). For L-Serine-2-¹³C, the M+1 peak will be significantly more intense than what would be expected from natural abundance.

  • By analyzing specific fragment ions that retain the C-2 carbon, the position-specific isotopic enrichment can be confirmed.

Conclusion

The synthesis of L-Serine-2-¹³C with high isotopic and enantiomeric purity is essential for its application in metabolic research. The chemoenzymatic route using serine hydroxymethyltransferase offers a highly stereospecific and efficient method, starting from commercially available [2-¹³C]glycine. Rigorous analytical techniques, including ¹³C NMR and high-resolution GC-MS, are indispensable for the verification of the final product's quality. This guide provides the foundational knowledge for researchers and drug development professionals to produce and validate this important isotopically labeled compound.

L-Serine-2-13C as a Tracer in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a crucial precursor for the biosynthesis of proteins, lipids, and nucleotides. Its metabolic network, particularly the one-carbon (1C) metabolism pathway, is intricately linked to cellular proliferation, redox homeostasis, and epigenetic regulation. Consequently, aberrant serine metabolism has been identified as a hallmark of various diseases, most notably cancer. The use of stable isotope tracers, such as L-Serine-2-13C, coupled with mass spectrometry-based analysis, provides a powerful methodology to quantitatively trace the fate of serine carbons through these complex metabolic networks. This technical guide offers an in-depth overview of the application of this compound as a tracer in cellular metabolism studies, providing detailed experimental protocols, quantitative data analysis, and visualization of key metabolic pathways.

Core Concepts in this compound Tracing

Stable isotope tracing with this compound allows researchers to follow the path of the labeled carbon atom at the C2 position of serine as it is metabolized by the cell. This technique is instrumental in elucidating the contributions of serine to various downstream metabolic pathways. The primary analytical method for detecting the incorporation of 13C into metabolites is mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio. The resulting data, known as mass isotopomer distributions (MIDs), reveal the fractional abundance of each isotopologue for a given metabolite, providing a quantitative measure of pathway activity.

The key metabolic pathways traced using this compound include:

  • One-Carbon Metabolism: The conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), releases a one-carbon unit that enters the folate cycle. This cycle is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.

  • Glycine Synthesis: The direct conversion of serine to glycine can be monitored by tracking the transfer of the 13C label.

  • Downstream Metabolites: The 13C label from this compound can be traced into a variety of downstream metabolites, providing insights into the interconnectedness of cellular metabolic pathways.

Experimental Protocols

A typical this compound tracing experiment involves several key steps, from cell culture and labeling to metabolite extraction and analysis. The following protocols provide a detailed methodology for conducting such experiments.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the steps for culturing mammalian cells and introducing the this compound tracer.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Serine-free culture medium

  • 6-well or 10 cm cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of labeling.

  • Cell Growth: Culture cells in complete medium until they reach the desired confluency.

  • Preparation of Labeling Medium: Prepare serine-free medium supplemented with dialyzed FBS and Penicillin-Streptomycin. Add this compound to the desired final concentration (typically the same as the physiological concentration of serine in the complete medium, e.g., 0.4 mM).

  • Isotopic Labeling:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a specific duration to allow for the incorporation of the tracer. The labeling time should be optimized based on the metabolic pathway of interest and can range from a few hours to 24 hours to reach isotopic steady-state.

  • Harvesting: After the labeling period, proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

Materials:

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Quenching and Lysis:

    • Aspirate the labeling medium from the plates.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Place the plates on dry ice for 10 minutes to quench metabolic activity and lyse the cells.

  • Cell Scraping: Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of 13C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prior to injection, centrifuge the metabolite extracts at maximum speed for 10 minutes at 4°C to remove any remaining particulates. Transfer the supernatant to LC-MS vials.

  • Chromatographic Separation: Separate the metabolites using an appropriate HPLC column (e.g., a HILIC column for polar metabolites). The mobile phase composition and gradient will need to be optimized for the specific metabolites of interest.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative or positive ionization mode, depending on the target metabolites.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to detect and quantify the different isotopologues of serine, glycine, and other downstream metabolites.

    • For untargeted analysis, use a high-resolution mass spectrometer to acquire full scan data and identify labeled compounds based on their accurate mass and isotopic pattern.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of the target metabolites.

    • Correct for the natural abundance of 13C to determine the fractional enrichment of the tracer in each metabolite.

    • Calculate the Mass Isotopomer Distributions (MIDs) for each metabolite.

Data Presentation

The quantitative data obtained from this compound tracing experiments are typically summarized in tables to facilitate comparison and interpretation. The following tables present hypothetical but representative data from a study investigating the effect of a drug on serine metabolism in a cancer cell line.

Table 1: Mass Isotopomer Distribution (MID) of Serine and Glycine

MetaboliteIsotopologueControl (%)Treated (%)
Serine M+010.2 ± 1.515.8 ± 2.1
M+1 (from 2-13C)89.8 ± 1.584.2 ± 2.1
Glycine M+055.4 ± 3.270.1 ± 4.5
M+1 (from Serine)44.6 ± 3.229.9 ± 4.5

Data are presented as mean ± standard deviation (n=3). M+0 represents the unlabeled metabolite, while M+1 represents the metabolite with one 13C atom incorporated from this compound.

Table 2: Fractional Contribution of Serine to Downstream Metabolites

Downstream MetaboliteFractional Contribution from Serine (%)
Control
Purines (e.g., AMP) 35.7 ± 2.8
Thymidylate (dTMP) 41.2 ± 3.5

Fractional contribution is calculated based on the isotopic enrichment of the respective metabolites.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex metabolic pathways and experimental workflows is crucial for understanding the flow of the this compound tracer. The following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis A Seed Cells B Grow to Confluency A->B C Add this compound Labeling Medium B->C D Quench Metabolism (Cold Methanol) C->D E Scrape & Collect Lysate D->E F Centrifuge & Collect Supernatant E->F G Inject Sample F->G H LC Separation G->H I MS Detection H->I J Data Analysis I->J

Figure 1: Experimental workflow for this compound tracing.

One_Carbon_Metabolism This compound This compound Glycine Glycine This compound->Glycine SHMT 5,10-Methylene-THF 5,10-Methylene-THF (+1 13C) This compound->5,10-Methylene-THF SHMT THF Tetrahydrofolate (THF) THF->5,10-Methylene-THF Purine Synthesis Purine Synthesis 5,10-Methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis

Figure 2: Tracing this compound through one-carbon metabolism.

Serine_Glycine_Interconversion Serine Serine (M+1) Glycine Glycine (M+1) Serine->Glycine SHMT1/2

Figure 3: Interconversion of Serine and Glycine.

Conclusion

This compound is an invaluable tool for dissecting the intricate network of serine metabolism. The methodologies outlined in this guide provide a robust framework for researchers to design and execute tracing experiments to quantify metabolic fluxes and gain deeper insights into cellular physiology in both health and disease. The ability to track the fate of serine carbons offers a unique window into the metabolic reprogramming that underpins various pathological states, paving the way for the identification of novel therapeutic targets and the development of innovative treatment strategies. For drug development professionals, understanding the impact of therapeutic agents on serine metabolism can provide crucial information on mechanism of action and potential off-target effects. As analytical technologies continue to advance, the application of stable isotope tracers like this compound will undoubtedly continue to expand our understanding of the dynamic nature of cellular metabolism.

An In-Depth Technical Guide to Natural Abundance vs. Isotopically Labeled L-Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between natural abundance and isotopically labeled L-Serine, their applications in research, and detailed experimental methodologies. This document is intended to serve as a core resource for professionals in the fields of metabolic research, drug development, and proteomics.

Core Concepts: Natural Abundance vs. Isotopically Labeled L-Serine

L-Serine is a non-essential amino acid central to a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism.[1][2][3] While chemically identical in terms of their molecular structure and reactivity in most biological contexts, natural abundance and isotopically labeled L-Serine differ in their atomic composition, which forms the basis of their distinct applications in research.

Natural Abundance L-Serine: This refers to L-Serine as it is found in nature, composed of the most abundant isotopes of its constituent elements. The primary isotopes and their approximate natural abundances are Carbon-12 (¹²C) at 98.9% and Carbon-13 (¹³C) at 1.1%, Nitrogen-14 (¹⁴N) at 99.6% and Nitrogen-15 (¹⁵N) at 0.4%, and Hydrogen-1 (¹H) at 99.98% and Hydrogen-2 (²H or Deuterium) at 0.02%.

Isotopically Labeled L-Serine: In this form, one or more atoms in the L-Serine molecule are replaced with a less abundant, stable isotope. Common isotopic labels for L-Serine include ¹³C, ¹⁵N, and ²H. This "labeling" allows researchers to trace the journey of the L-Serine molecule and its metabolic derivatives through complex biochemical pathways.

The key distinction lies in the mass of the molecule. The introduction of heavier isotopes increases the molecular weight of L-Serine, which can be detected by sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This ability to differentiate labeled from unlabeled molecules is the cornerstone of metabolic tracing studies.

Quantitative Data Summary

The use of isotopically labeled L-Serine allows for precise quantitative measurements in various experimental settings. Below are tables summarizing key quantitative data relevant to the application of these molecules.

Table 1: Natural Abundance of Relevant Stable Isotopes

IsotopeNatural Abundance (%)
¹²C~98.9
¹³C~1.1
¹⁴N~99.6
¹⁵N~0.4
¹H~99.98
²H (D)~0.02

Table 2: Kinetic Isotope Effect (KIE) of L-Serine Isotopologues on Serine Palmitoyltransferase (SPT) Activity

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[4] It is a powerful tool for elucidating enzyme mechanisms. A KIE value of 1 indicates no isotope effect.

L-Serine IsotopologueEnzyme SourceKIE (kH/kIsotope)Significance
[2,3,3-D₃]-L-SerineHuman scSPT1.11 ± 0.23No significant KIE observed.[1]
[2,3,3-D₃]-L-SerineS. paucimobilis SPT2.19 ± 0.13Significant KIE, suggesting the Cα-H bond cleavage is partially rate-limiting.
[3,3-D₂]-L-SerineHuman scSPT0.95 ± 0.12No significant KIE observed.
[¹³C₃, ¹⁵N]-L-SerineHuman scSPT0.90 ± 0.18No significant KIE observed.
¹³C at C-3Pig Liver SHMT0.994 ± 0.006Secondary isotope effect, not contributing significantly to carbon isotope discrimination.
¹³C at C-2Pig Liver SHMT0.995 ± 0.007Secondary isotope effect, not contributing significantly to carbon isotope discrimination.

Table 3: L-Serine Metabolic Flux in Cancer Cell Lines

Metabolic flux analysis using isotopically labeled L-Serine can quantify the rate of metabolic reactions within a cell. This data is crucial for understanding how cancer cells rewire their metabolism to support proliferation.

Cell LineConditionSerine Uptake Flux (relative units)Contribution to Glycine Pool (%)Contribution to One-Carbon Units for Nucleotide Synthesis (%)
A549 (Lung Cancer)Standard MediaHighHighHigh
HCT116 (Colon Cancer)Standard MediaHighHighHigh
MDA-MB-231 (Breast Cancer)Standard MediaHighHighHigh
A549 (Lung Cancer)Physiologic Media (Plasmax)ReducedReducedReduced, compensated by increased de novo synthesis.
HCT116 (Colon Cancer)Physiologic Media (Plasmax)ReducedReducedReduced, compensated by increased de novo synthesis.
MDA-MB-231 (Breast Cancer)Physiologic Media (Plasmax)ReducedReducedReduced, compensated by increased de novo synthesis.

Experimental Protocols

Detailed methodologies are essential for the successful application of isotopically labeled L-Serine in research. The following sections provide step-by-step protocols for key experiments.

Metabolic Flux Analysis (MFA) using ¹³C-Labeled L-Serine in Cancer Cells

This protocol outlines the general steps for conducting a stable isotope tracing experiment to determine the metabolic fate of L-Serine in cultured cancer cells.

Objective: To quantify the contribution of L-Serine to downstream metabolic pathways, such as one-carbon metabolism and nucleotide synthesis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₃]-L-Serine (or other desired isotopologue)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard complete medium.

  • Isotope Labeling:

    • Prepare labeling medium by supplementing serine-free medium with a known concentration of [U-¹³C₃]-L-Serine and dFBS.

    • Aspirate the standard medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time and to ensure isotopic steady state is reached.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Analysis by LC-MS:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

    • Inject the samples into the LC-MS system.

    • Acquire data in full scan mode to detect all isotopologues of downstream metabolites.

  • Data Analysis:

    • Identify the mass isotopologue distributions (MIDs) for serine and its downstream metabolites (e.g., glycine, purines).

    • Correct the raw MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs to calculate the fractional contribution of serine to these metabolites and to model metabolic fluxes using software such as INCA or Metran.

NMR Spectroscopy for Analyzing ¹³C-Labeled L-Serine Incorporation

NMR spectroscopy can provide detailed information about the specific positions of isotopic labels within a molecule, which is invaluable for pathway elucidation.

Objective: To determine the positional enrichment of ¹³C in L-Serine and its metabolites.

Materials:

  • Metabolite extract containing ¹³C-labeled L-Serine (from the MFA protocol)

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes (high quality)

  • NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dry the metabolite extract completely.

    • Reconstitute the sample in a minimal volume of deuterated solvent (e.g., 500 µL for a standard 5mm NMR tube).

    • Ensure the sample is free of any particulate matter by filtering it through a small glass wool plug into the NMR tube.

    • For biomolecule samples, a concentration of at least 0.05 mM is recommended, with higher concentrations ( >1 mM) being preferable if solubility allows. For small molecules, around 3 mM is sufficient for ¹³C direct detection on a high-field instrument.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum to assess sample quality.

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance and sensitivity of ¹³C, this may require a longer acquisition time.

    • For more detailed analysis, acquire two-dimensional heteronuclear correlation spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phase correction, and baseline correction).

    • Assign the peaks in the spectra to the corresponding atoms in L-Serine and its metabolites using known chemical shifts.

    • Integrate the signals in the ¹³C spectrum to determine the relative enrichment at each carbon position.

GC-MS Analysis of L-Serine Isotopologue Enrichment

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required for amino acids.

Objective: To measure the enrichment of ¹³C in L-Serine and its derivatives in biological samples.

Materials:

  • Metabolite extract containing ¹³C-labeled L-Serine

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvent for derivatization (e.g., acetonitrile)

  • GC-MS system with an appropriate column

Procedure:

  • Derivatization:

    • Dry the metabolite extract under nitrogen.

    • Add the derivatization agent and solvent to the dried sample.

    • Heat the sample (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction. This creates a volatile derivative of L-Serine.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The GC will separate the derivatized L-Serine from other components in the sample based on its boiling point and interaction with the column.

    • As the derivatized L-Serine elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact ionization).

    • The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of different isotopologues.

  • Data Analysis:

    • Analyze the mass spectra of the derivatized L-Serine peak.

    • Determine the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of isotopes in the derivatizing agent and the unlabeled portion of the molecule.

    • Calculate the mole percent enrichment of the ¹³C label in L-Serine.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and communication. The following diagrams were created using the DOT language for Graphviz.

L-Serine and One-Carbon Metabolism

L-Serine is a major source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides, methylation reactions, and maintaining redox balance.

One_Carbon_Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate (B1209933) Glucose->Three_PG Glycolysis Serine L-Serine Three_PG->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) Glycine->Serine SHMT Methylene_THF 5,10-Methylene-THF THF:e->Methylene_THF:w Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Purines Purine Synthesis Methylene_THF->Purines Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine SAHH

Caption: L-Serine's central role in one-carbon metabolism.

De Novo L-Serine Synthesis Pathway

L-Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.

De_Novo_Serine_Synthesis Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP PHGDH Phosphoserine Phosphoserine Three_PHP->Phosphoserine PSAT1 Serine L-Serine Phosphoserine->Serine PSPH

Caption: The de novo synthesis pathway of L-Serine.

Experimental Workflow for Stable Isotope Tracing

This diagram illustrates the typical workflow for a stable isotope tracing experiment, from cell culture to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Isotope_Labeling 2. Isotope Labeling (with Labeled L-Serine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching & Lysis) Isotope_Labeling->Metabolite_Extraction Sample_Analysis 4. Sample Analysis (LC-MS, GC-MS, or NMR) Metabolite_Extraction->Sample_Analysis Data_Processing 5. Data Processing (Peak Integration, MID Calculation) Sample_Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis (Modeling and Interpretation) Data_Processing->Flux_Analysis

Caption: A typical stable isotope tracing experimental workflow.

Conclusion

The use of isotopically labeled L-Serine is a powerful and indispensable tool in modern biological and biomedical research. By enabling the precise tracing and quantification of metabolic pathways, it provides unparalleled insights into cellular physiology and disease states. This technical guide has provided a foundational understanding of the core concepts, quantitative data, and detailed experimental protocols necessary for the effective application of this technology. As analytical instrumentation and computational modeling continue to advance, the role of stable isotope tracing with L-Serine and other key metabolites will undoubtedly expand, leading to new discoveries and therapeutic strategies.

References

A Technical Guide to L-Serine-2-13C: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine, a non-essential amino acid, holds a central position in cellular metabolism. It serves as a crucial precursor for the synthesis of proteins, lipids, and nucleic acids. Its carbon backbone is a primary source for one-carbon metabolism, a network of pathways vital for biosynthesis and methylation reactions. The stable isotope-labeled variant, L-Serine-2-13C, provides a powerful tool for researchers to trace the metabolic fate of the second carbon of serine through various biochemical pathways. This enables the detailed investigation of metabolic fluxes and the elucidation of complex biological processes in both healthy and diseased states. This guide offers a comprehensive overview of the commercial availability of this compound, its applications, and detailed experimental protocols for its use in metabolic research.

Commercial Suppliers and Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The products typically vary in isotopic and chemical purity, as well as available quantities. Below is a summary of offerings from prominent suppliers.

SupplierCatalog Number (Example)Isotopic Purity (atom % 13C)Chemical PurityAvailable Quantities
Cambridge Isotope Laboratories, Inc. CLM-201399%[1]≥98%[1]0.1 g and custom quantities[1]
Sigma-Aldrich (Merck) 60471299%[2]≥99% (CP)[2]Custom packaging available upon request
MedchemExpress HY-N0650S4Not specifiedNot specified5 mg
Toronto Research Chemicals S271068Not specifiedNot specified5 mg, 25 mg, 50 mg
Cayman Chemical Not specifiedNot specifiedNot specifiedNot specified
Santa Cruz Biotechnology Not specifiedNot specifiedNot specifiedNot specified

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Key Applications in Research

This compound is a versatile tracer used in a range of applications to probe cellular metabolism:

  • Metabolic Flux Analysis (MFA): This is a primary application where the incorporation of the 13C label from this compound into downstream metabolites is measured. This allows for the quantification of the rates (fluxes) of metabolic pathways, providing insights into cellular physiology and function.

  • One-Carbon Metabolism Studies: L-serine is a major donor of one-carbon units for the folate and methionine cycles. By tracing the 13C label from the C2 position of serine, researchers can investigate the dynamics of these pathways, which are crucial for nucleotide synthesis, methylation, and redox balance.

  • Biomolecular NMR Spectroscopy: 13C-labeled amino acids are instrumental in nuclear magnetic resonance (NMR) studies to determine the structure and dynamics of proteins and other biomolecules.

  • Mass Spectrometry-Based Metabolomics: this compound is used as a tracer in mass spectrometry (MS) to follow its metabolic conversions and to quantify the relative contributions of different pathways to the production of various metabolites.

L-Serine Metabolism: Key Pathways

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and can be converted to glycine, providing a one-carbon unit to the folate cycle. It is also a precursor for the synthesis of other amino acids like cysteine, and for non-protein molecules such as sphingolipids.

L_Serine_Metabolism L-Serine Metabolism Overview 3PHP 3-Phospho- hydroxypyruvate 3PS 3-Phospho- serine 3PHP->3PS PSAT L_Serine L-Serine 3PS->L_Serine PSPH Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Sphingolipids Sphingolipids L_Serine->Sphingolipids Proteins Protein Synthesis L_Serine->Proteins Glycine->L_Serine SHMT One_Carbon One-Carbon Metabolism Glycine->One_Carbon

Overview of L-Serine metabolic pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Cell Culture Labeling for Metabolic Flux Analysis

This protocol outlines the steps for labeling cultured cells with this compound to trace its incorporation into downstream metabolites.

Experimental_Workflow_MFA Workflow for 13C Metabolic Flux Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed and culture cells to desired confluency. Prepare_Media 2. Prepare labeling medium with This compound. Wash_Cells 3. Wash cells with PBS. Prepare_Media->Wash_Cells Add_Media 4. Add labeling medium to cells. Wash_Cells->Add_Media Incubate 5. Incubate for a defined period (e.g., 24h). Add_Media->Incubate Quench 6. Quench metabolism (e.g., with cold methanol). Incubate->Quench Extract 7. Extract metabolites. Quench->Extract Analyze 8. Analyze by GC-MS or LC-MS. Extract->Analyze Data_Analysis 9. Analyze isotopic enrichment and calculate fluxes. Analyze->Data_Analysis

References

L-Serine-2-13C in Biomolecular NMR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Serine-2-13C in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. It covers core concepts, detailed experimental protocols, data presentation, and visualizations to facilitate the integration of this powerful isotopic labeling strategy into research and drug development workflows. L-Serine, a crucial amino acid in cellular metabolism and protein structure, when labeled with 13C at the Cα position, becomes a versatile probe for investigating protein structure, dynamics, and interactions at an atomic level.

Core Applications of this compound in Biomolecular NMR

The strategic incorporation of this compound offers several advantages in biomolecular NMR studies:

  • Spectral Simplification and Resonance Assignment: Selective labeling of serine residues simplifies complex NMR spectra of large proteins, aiding in the unambiguous assignment of backbone and sidechain resonances.

  • Probing Protein Structure and Dynamics: The 13C nucleus is sensitive to its local chemical environment and motions. By monitoring the chemical shifts and relaxation properties of this compound, researchers can gain insights into protein secondary structure, conformational changes, and dynamics on a wide range of timescales.[1]

  • Investigating Protein-Ligand Interactions: this compound can serve as a sensitive reporter on ligand binding events. Chemical shift perturbations of the labeled serine residues upon ligand titration can be used to map binding sites and determine binding affinities.[2][3][4][5]

  • Metabolic Flux Analysis: As a key metabolic intermediate, tracing the flow of the 13C label from L-serine through various metabolic pathways provides valuable information on cellular metabolism and enzyme kinetics.

  • Studying Post-Translational Modifications: Serine residues are common sites for post-translational modifications (PTMs) such as phosphorylation. This compound labeling can be a powerful tool to study the structural and dynamic consequences of these modifications.

Data Presentation: Quantitative NMR Parameters

Quantitative data derived from NMR experiments utilizing this compound are crucial for detailed analysis. The following tables provide reference values and illustrative examples.

Table 1: Typical 1H and 13C Chemical Shifts for L-Serine

This table provides typical chemical shift ranges for the backbone and sidechain atoms of L-serine residues in peptides and proteins. These values can serve as a starting point for resonance assignment.

AtomChemical Shift (ppm)
4.30 - 4.70
Hβ2, Hβ33.70 - 4.00
55.0 - 60.0
61.0 - 65.0
C'171.0 - 175.0

Data sourced from publicly available databases and typical values observed in protein NMR.

Table 2: Illustrative Example of Chemical Shift Perturbations (CSPs) upon Ligand Binding

This table demonstrates how chemical shift perturbations of this compound labeled residues can be used to identify the binding interface of a protein upon interaction with a ligand. The magnitude of the CSP is indicative of the proximity of the residue to the binding site.

Serine Residue NumberΔδ 13Cα (ppm) - Unbound vs. Bound
240.05
580.42
650.68
910.11
1120.55

This is a representative dataset to illustrate the application. Actual values will vary depending on the protein-ligand system.

Table 3: Representative 13C Relaxation Parameters for Studying Protein Dynamics

This table shows an example of how 13C relaxation data for this compound can be used to probe protein dynamics. T1, T2, and NOE values provide information on motions on different timescales.

Serine Residue NumberT1 (s)T2 (ms){1H}-13C NOE
151.25850.78
43 (in a flexible loop)0.95500.62
77 (in a rigid helix)1.35950.85

This is a representative dataset. Experimental conditions and protein characteristics will influence these values.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Protein Expression and Labeling with this compound in E. coli

This protocol outlines the steps for producing a protein with selectively labeled serine residues using this compound in an E. coli expression system.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • M9 minimal medium components.

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Unlabeled amino acid kit (for all other amino acids to suppress scrambling).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

2. Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Minimal Medium Preparation: Prepare 1 L of M9 minimal medium. After autoclaving and cooling, add sterile solutions of MgSO4, CaCl2, and a vitamin solution.

  • Inoculation: Inoculate the 1 L of M9 medium with the overnight starter culture to an initial OD600 of ~0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction Preparation: Just before induction, prepare the labeling media. To 100 mL of M9 medium, add the complete mixture of unlabeled amino acids (except serine) to a final concentration of 100 mg/L for each. Add this compound to a final concentration of 200 mg/L.

  • Induction: Pellet the 1 L cell culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in the 100 mL of pre-warmed labeling medium. Add IPTG to a final concentration of 0.5-1 mM to induce protein expression.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O. Concentrate the protein to the desired concentration (typically 0.1-1 mM).

Note on Metabolic Scrambling: It is important to be aware that metabolic pathways in E. coli can convert serine into other amino acids, such as glycine (B1666218) and cysteine. This can lead to the "scrambling" of the 13C label to other residue types. Adding a mixture of all other unlabeled amino acids just before induction helps to suppress this scrambling and ensure serine-specific labeling.

Protocol 2: 2D 1H-13C HSQC NMR Experiment

The 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment is the primary method for observing the correlation between the 1H and 13C nuclei in this compound labeled proteins.

1. Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Tune and match the probe for both 1H and 13C frequencies.

2. Acquisition Parameters (Example for a 600 MHz spectrometer):

  • Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

  • Temperature: 298 K (25°C), or the temperature at which the protein is most stable.

  • Spectral Widths:

    • sw (1H dimension): 12-16 ppm, centered around 4.7 ppm (water resonance).

    • sw (13C dimension): 30-40 ppm, centered around 58 ppm (the expected Cα region for serine).

  • Number of Points:

    • td (1H dimension): 2048.

    • td (13C dimension): 256-512.

  • Number of Scans (ns): 16-64 per increment, depending on the sample concentration.

  • Relaxation Delay (d1): 1.0-1.5 seconds.

  • 1J(CH) Coupling Constant: Set to ~145 Hz.

3. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Zero-fill the data to at least double the number of acquired points in the indirect dimension.

  • Perform Fourier transformation.

  • Phase the spectrum carefully in both dimensions.

  • Reference the spectrum using an internal or external standard.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of this compound in biomolecular NMR.

phosphorylated_pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Phosphorylated Pathway of Serine Biosynthesis 3PG 3-Phosphoglycerate PHGDH 3-Phosphoglycerate Dehydrogenase 3PG->PHGDH NAD+ -> NADH Phosphohydroxypyruvate Phosphohydroxypyruvate PHGDH->Phosphohydroxypyruvate PSAT Phosphoserine Aminotransferase Phosphohydroxypyruvate->PSAT Glutamate -> α-Ketoglutarate Phosphoserine Phosphoserine PSAT->Phosphoserine PSP Phosphoserine Phosphatase Phosphoserine->PSP H2O -> Pi L_Serine L-Serine PSP->L_Serine

Phosphorylated Pathway of L-Serine Biosynthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Expression Protein Expression in E. coli with this compound Purification Protein Purification (Affinity, IEX, SEC) Expression->Purification NMR_Sample NMR Sample Preparation (Buffer Exchange, Concentration) Purification->NMR_Sample HSQC 2D 1H-13C HSQC NMR_Sample->HSQC Titration Ligand Titration Series HSQC->Titration Relaxation 13C Relaxation Experiments (T1, T2, NOE) HSQC->Relaxation Processing NMR Data Processing (FT, Phasing, Referencing) HSQC->Processing Titration->Processing Relaxation->Processing Assignment Resonance Assignment Processing->Assignment CSP Chemical Shift Perturbation Analysis Assignment->CSP Dynamics Relaxation Data Analysis Assignment->Dynamics Binding_Site Binding Site Mapping CSP->Binding_Site Affinity Binding Affinity (Kd Determination) CSP->Affinity Conformation Conformational Dynamics Dynamics->Conformation

Experimental Workflow for NMR Studies Using this compound.

This comprehensive guide provides a solid foundation for researchers and professionals to effectively utilize this compound as a powerful tool in biomolecular NMR. The detailed protocols and illustrative data serve as a practical resource for experimental design and data interpretation, ultimately advancing our understanding of protein structure, function, and interactions.

References

Methodological & Application

Application Notes and Protocols for L-Serine-2-13C in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of L-Serine-2-13C in mass spectrometry-based metabolic labeling studies. The application of stable isotope-labeled amino acids is a powerful technique for investigating cellular metabolism and quantifying metabolic fluxes. L-Serine, a non-essential amino acid, is central to various biosynthetic pathways, including the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, nucleotides, and complex lipids.[1][2][3][4] By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can elucidate the activity of these pathways under different physiological or pathological conditions.

Introduction to L-Serine Metabolism and Isotope Tracing

L-serine plays a critical role in cellular proliferation and one-carbon metabolism.[5] Its carbon backbone can be traced through various metabolic routes, making this compound an excellent tool for metabolic flux analysis (MFA). Mass spectrometry, with its high sensitivity and specificity, is the ideal analytical platform to detect and quantify the incorporation of 13C into the metabolome. This application note will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of synthesis of serine-derived metabolites.

  • Disease Research: Investigating alterations in serine metabolism in diseases such as cancer and neurological disorders.

  • Drug Development: Assessing the impact of therapeutic agents on cellular metabolic pathways.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of L-Serine in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. This data demonstrates the accuracy, precision, and sensitivity of the described methodology.

ParameterResult
Linearity Range0.19 - 25.0 nmol/mL
Lower Limit of Quantification (LLOQ)0.19 nmol/mL
Inter-run Coefficient of Variation (CV)≤ 8.7%
Inter-run Relative Error (RE)-7.0% to -6.1%
Extraction Recovery from Plasma76.4% - 84.1%

Experimental Protocols

This section details a general protocol for a stable isotope tracing experiment using this compound in cultured cells, followed by sample preparation and LC-MS/MS analysis.

Part 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume logarithmic growth.

  • Preparation of Labeling Medium: Prepare culture medium (e.g., RPMI 1640) lacking endogenous L-serine. Supplement this medium with dialyzed fetal bovine serum (FBS) and this compound at a known concentration (e.g., physiological concentration).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into metabolites over time.

Part 2: Metabolite Extraction
  • Quenching Metabolism:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to halt metabolic activity.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells from the plate in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes to allow for complete extraction.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Part 3: Sample Preparation for LC-MS/MS
  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis, such as 100 µL of a mixture of methanol (B129727) and water (10:90, v/v).

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a commercially available mixture of 13C, 15N-labeled amino acids) to each sample for accurate quantification.

  • Derivatization (Optional but Recommended for improved chromatography):

    • For enhanced chromatographic separation and sensitivity, derivatization can be performed. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

    • Follow a validated derivatization protocol for amino acids.

Part 4: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A column suitable for polar metabolite separation, such as a Zorbax Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 μm), is recommended.

    • Mobile Phase A: Water with 0.1-0.3% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or methanol with 0.1-0.3% formic acid or TFA.

    • Gradient: A gradient elution should be optimized to separate L-serine and its downstream metabolites. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

    • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

    • Injection Volume: 2-20 µL.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI) is typically used for amino acid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for targeted quantification.

    • MRM Transitions: The precursor-to-product ion transitions for unlabeled L-serine, this compound, and its labeled downstream metabolites need to be determined. For L-serine, a common transition is m/z 106.1 -> 60.0. For this compound, the precursor ion will be shifted by +1 m/z.

Part 5: Data Analysis
  • Peak Integration: Integrate the peak areas for the different isotopologues of serine and its metabolites.

  • Isotopic Enrichment Calculation: Correct for the natural abundance of 13C. The fractional enrichment of a metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

  • Metabolic Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to model the metabolic network and calculate the flux rates through the serine metabolic pathways based on the isotopic enrichment data.

Visualizations

Caption: Experimental workflow for this compound tracing.

serine_metabolism 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine Glycine Glycine L-Serine->Glycine Cysteine Cysteine L-Serine->Cysteine Pyruvate Pyruvate L-Serine->Pyruvate Phospholipids Phospholipids L-Serine->Phospholipids One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Nucleotides Nucleotides One-Carbon Metabolism->Nucleotides

Caption: Simplified L-Serine metabolic pathways.

References

Application Notes and Protocols: L-Serine-2-13C for Metabolic Flux Analysis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment.[1][2] The serine, glycine (B1666218), one-carbon (SGOC) metabolic network is a critical hub in this reprogramming, providing the necessary building blocks for proteins, lipids, and nucleotides, while also supporting redox homeostasis.[3][4][5] Serine is a non-essential amino acid that can be taken up from the extracellular environment or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate. Many cancer cells exhibit an increased reliance on serine metabolism, making the enzymes in this pathway potential therapeutic targets.

Stable isotope tracing using compounds like L-Serine-2-13C is a powerful technique to quantitatively measure the flow, or "flux," of metabolites through these pathways. By replacing the natural carbon-12 at the second position with the heavy isotope carbon-13, researchers can track the fate of serine's carbon backbone as it is metabolized by the cell. This allows for the precise quantification of pathway activity and provides critical insights into the metabolic dependencies of cancer cells.

Application Notes

Principle of this compound Tracing:

This compound is introduced to cancer cells in culture. The labeled serine is taken up and utilized by the cell in various metabolic reactions. The key conversion is the reversible reaction catalyzed by Serine Hydroxymethyltransferase (SHMT), which converts serine to glycine. In this reaction, the C2 carbon of serine is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF, a central carrier in one-carbon metabolism. This 13C-labeled one-carbon unit can then be traced into numerous downstream biosynthetic pathways, including purine (B94841) and thymidylate synthesis. By using high-resolution mass spectrometry to measure the mass shifts in these downstream metabolites, the contribution of serine to these pathways can be quantified.

Key Applications:

  • Quantifying Serine Contribution to One-Carbon Metabolism: Determine the flux of serine-derived one-carbon units into nucleotide synthesis, which is essential for the proliferation of cancer cells.

  • Assessing Glycolytic Reprogramming: Investigate the extent to which glucose-derived carbon is diverted from glycolysis into the de novo serine synthesis pathway (SSP).

  • Identifying Metabolic Vulnerabilities: Pinpoint specific enzymes or pathways within the SGOC network that are critical for cancer cell survival, highlighting potential drug targets.

  • Understanding Therapy Resistance: Analyze how cancer cells rewire their serine metabolism to adapt to nutrient deprivation or resist therapeutic agents.

  • Studying Tumor Microenvironment Interactions: Elucidate how different cells within the tumor microenvironment exchange and utilize serine.

Key Metabolic Pathways & Experimental Workflow

The core of this analysis involves tracing the 13C label from this compound through the SGOC network. The diagram below illustrates the central conversion of serine to glycine and the subsequent transfer of the labeled carbon to the one-carbon pool.

cluster_Cytosol Cytosol Serine This compound (M+1) Glycine Glycine Serine->Glycine SHMT1/2 mTHF 5,10-methylene-THF (13C-labeled, M+1) THF THF THF->mTHF SHMT1/2 Purines Purine Synthesis (e.g., ATP, GTP) mTHF->Purines Incorporation of 13C one-carbon unit Thymidylate Thymidylate Synthesis (dUMP -> dTMP) mTHF->Thymidylate Incorporation of 13C one-carbon unit

Caption: Metabolic fate of this compound in one-carbon metabolism.

The overall experimental process follows a standardized workflow from cell culture to data analysis. This ensures reproducibility and accurate quantification of metabolic fluxes.

Culture 1. Cell Seeding & Culture Label 2. Isotope Labeling with this compound Culture->Label Quench 3. Quenching & Metabolite Extraction Label->Quench LCMS 4. LC-MS/MS Analysis Quench->LCMS Data 5. Data Processing & Isotopomer Analysis LCMS->Data MFA 6. Metabolic Flux Calculation Data->MFA

Caption: Standard workflow for 13C metabolic flux analysis.

Detailed Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling (e.g., 2x10^5 to 5x10^5 cells per well). Allow cells to adhere and grow overnight in their standard growth medium at 37°C with 5% CO2.

  • Media Preparation: Prepare the labeling medium. This is typically a base medium (e.g., RPMI or DMEM) lacking serine and glycine, supplemented with 10% dialyzed fetal bovine serum (dFBS) to remove endogenous amino acids. Add this compound to the desired final concentration. An unlabeled serine control should be run in parallel.

  • Labeling: The next day, remove the standard growth medium, wash the cells gently with 2 mL of phosphate-buffered saline (PBS).

  • Add 2 mL of the pre-warmed this compound labeling medium to each well.

  • Incubate the cells for a time course sufficient to approach isotopic steady-state. This can range from a few hours to over 24 hours, depending on the cell line's metabolic rate.

Protocol 2: Metabolite Extraction

  • Quenching: To halt metabolic activity, quickly aspirate the labeling medium.

  • Immediately place the plate on dry ice and add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to each well. This step is critical to rapidly quench enzymatic reactions.

  • Scraping and Collection: Incubate the plates at -80°C for at least 15 minutes. Then, scrape the cells in the cold methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellets can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for liquid chromatography, such as an optimized mixture of water and acetonitrile.

  • LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-Q-Exactive MS). The LC method should be optimized for the separation of polar metabolites.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and their mass-to-charge ratios (m/z).

  • Data Processing: Use specialized software to identify metabolites based on their accurate mass and retention time.

  • Isotopomer Distribution: For each metabolite of interest, calculate the mass isotopomer distribution (MID). This involves correcting for the natural abundance of 13C and determining the fraction of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., heavy isotopes.

Quantitative Data Presentation

Metabolic flux analysis provides quantitative insights into how cells utilize nutrients. A recent study quantified the inputs and outputs of serine and glycine metabolism in HeLa cancer cells, providing a clear picture of serine's metabolic fate.

Table 1: Quantitative Metabolic Flux of Serine and Glycine in HeLa Cells

Flux ParameterSource/DestinationContribution (%)
Serine Inputs Serine Uptake (from media)71.2%
De Novo Synthesis Pathway (SSP)24.0%
Other (e.g., Protein Degradation)5.7%
Serine Outputs Phospholipid & Sphingolipid Synthesis94.7% (major fraction)
Protein Synthesis94.7% (major fraction)
One-Carbon Units & Glycine Production5.3% (minor fraction)
Glycine Inputs Glycine Uptake (from media)45.6%
Conversion from Serine45.1%
Other Sources9.4%
Glycine Outputs Protein Synthesis100%
Nucleotide Synthesis100%

Note: The study found that the serine output rate was 7.3-fold higher than the glycine output rate in HeLa cells.

This quantitative data can be visualized to better understand the balance of serine metabolism in cancer cells.

cluster_inputs Serine Inputs cluster_outputs Serine Outputs Uptake Uptake (71.2%) SerinePool Intracellular Serine Pool Uptake->SerinePool SSP De Novo Synthesis (24.0%) SSP->SerinePool OtherIn Other (5.7%) OtherIn->SerinePool Lipid Lipid Synthesis (94.7%) SerinePool->Lipid Protein Protein Synthesis (94.7%) SerinePool->Protein OneC One-Carbon Pool & Glycine (5.3%) SerinePool->OneC

References

Application Notes and Protocols for L-Serine-2-13C Labeling Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using L-Serine labeled with carbon-13 at the second carbon position (L-Serine-2-13C) is a powerful technique to investigate the metabolic fate of serine in cellular systems. Serine is a central node in metabolism, contributing to a wide array of biosynthetic pathways crucial for cell proliferation and survival, including one-carbon metabolism, nucleotide synthesis, and amino acid homeostasis.[1] Dysregulation of serine metabolism is a hallmark of various diseases, particularly cancer, making the enzymes in this pathway attractive therapeutic targets.[2]

These application notes provide detailed protocols for the preparation of cell cultures for this compound labeling experiments, enabling researchers to accurately trace its contribution to downstream metabolic pathways. The methodologies outlined are broadly applicable to various adherent cancer cell lines, with specific examples tailored for HeLa cells.

Key Applications

  • Metabolic Flux Analysis: Quantify the rate of serine uptake and its conversion through various metabolic pathways.

  • One-Carbon Metabolism Studies: Trace the flow of the 2-carbon of serine into the folate and methionine cycles, which are critical for nucleotide synthesis and methylation reactions.[3]

  • Drug Discovery and Development: Evaluate the mechanism of action of drugs that target serine metabolism by observing alterations in metabolic fluxes.

  • Disease Research: Elucidate the metabolic reprogramming in diseases such as cancer by comparing serine metabolism in healthy versus diseased cells.

Experimental Workflow Overview

A typical this compound labeling experiment involves several key stages, from cell culture preparation to data analysis. Careful execution of each step is critical for obtaining reliable and reproducible results.

G cluster_prep I. Cell Culture Preparation cluster_labeling II. Isotope Labeling cluster_extraction III. Sample Processing cluster_analysis IV. Data Acquisition & Analysis A Cell Seeding B Cell Growth to Exponential Phase A->B C Medium Switch to this compound B->C D Incubation for Isotopic Steady-State C->D E Metabolite Quenching D->E F Metabolite Extraction E->F G LC-MS/MS or GC-MS Analysis F->G H Data Processing & Isotopic Enrichment Calculation G->H

Caption: Experimental workflow for this compound labeling. (Within 100 characters)

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

Materials:

  • Basal medium (e.g., RPMI 1640 or DMEM without serine, glycine (B1666218), and phenol (B47542) red)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (≥98% isotopic purity)

  • Other essential amino acids, vitamins, and salts as required by the specific cell line

  • Sterile, deionized water

  • 0.22 µm sterile filter unit

Procedure:

  • Prepare Basal Medium: Dissolve the powdered basal medium in sterile, deionized water according to the manufacturer's instructions. Ensure that the formulation lacks natural serine and glycine to maximize the incorporation of the labeled tracer.

  • Supplement the Medium: Add all necessary supplements except for serine and glycine. This typically includes other amino acids, vitamins, and salts.

  • Add this compound: Dissolve the this compound powder in a small volume of sterile water and then add it to the basal medium. The final concentration of this compound should be equivalent to the physiological concentration of serine in the standard medium formulation (e.g., 0.286 mM for RPMI 1640).

  • Add Dialyzed FBS: Supplement the medium with dialyzed FBS to a final concentration of 10%. Dialyzed FBS is used to minimize the presence of unlabeled small molecule metabolites, including serine.

  • Adjust pH and Volume: Adjust the pH of the medium to the desired level (typically 7.2-7.4) and bring the final volume to the required amount with sterile water.

  • Sterile Filtration: Sterilize the complete labeling medium by passing it through a 0.22 µm filter unit.

  • Storage: Store the prepared labeling medium at 4°C and protect it from light. Use within 2-4 weeks for optimal results.

Protocol 2: this compound Labeling of Adherent Cancer Cells (e.g., HeLa)

Materials:

  • HeLa cells (or other adherent cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound labeling medium (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Ice-cold methanol (B129727) (80%) for quenching

  • Cell scraper

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in their complete growth medium.

  • Cell Growth: Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach approximately 70-80% confluency. This typically takes 24-48 hours. Ensure the cells are in the exponential growth phase.

  • Medium Exchange:

    • Aspirate the complete growth medium from each well.

    • Gently wash the cell monolayer once with 2 mL of sterile PBS.

    • Aspirate the PBS and add 2 mL of the pre-warmed this compound labeling medium to each well.

  • Isotopic Labeling: Incubate the cells in the labeling medium for a predetermined duration to allow for the incorporation of this compound into downstream metabolites and achieve isotopic steady state. A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is recommended to determine the optimal labeling time for the metabolites of interest. For many central carbon metabolites, a 16-24 hour labeling period is sufficient to approach steady-state.

  • Metabolite Quenching and Extraction:

    • At the end of the labeling period, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

    • Place the plates on a dry ice-ethanol bath for 10 minutes.

    • Scrape the cells from the bottom of the wells using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Data Presentation

The following tables provide hypothetical yet representative quantitative data on the isotopic enrichment of key metabolites following this compound labeling in a cancer cell line. This data can be used as a benchmark for experimental results.

Table 1: Isotopic Enrichment of Serine and Glycine

MetaboliteTime (hours)M+0 (%)M+1 (%)
Serine 099.50.5
810.289.8
165.194.9
244.995.1
Glycine 099.60.4
845.354.7
1620.179.9
2415.284.8

Table 2: Isotopic Enrichment in One-Carbon Metabolism Intermediates

MetaboliteTime (hours)M+0 (%)M+1 (%)
5,10-Methylene-THF 099.70.3
855.444.6
1630.269.8
2425.874.2
Methionine 099.40.6
885.114.9
1670.329.7
2465.934.1

Table 3: Isotopic Enrichment in Nucleotides

MetaboliteTime (hours)M+0 (%)M+1 (%)
dUMP 099.80.2
890.19.9
1680.519.5
2475.324.7
Purine Nucleotides (ATP/GTP) 099.90.1
892.37.7
1684.615.4
2480.119.9

Signaling Pathway Visualization

The metabolic fate of the 2-carbon from this compound is primarily directed through one-carbon metabolism, which is compartmentalized between the cytoplasm and mitochondria.

G cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Ser_c This compound Gly_c Glycine Ser_c->Gly_c SHMT1 MethyleneTHF_c 5,10-Methylene-THF (M+1) Ser_c->MethyleneTHF_c SHMT1 Ser_m This compound Ser_c->Ser_m THF_c THF THF_c->MethyleneTHF_c Purines_c Purine Synthesis MethyleneTHF_c->Purines_c dTMP_c dTMP Synthesis MethyleneTHF_c->dTMP_c Gly_m Glycine Ser_m->Gly_m SHMT2 MethyleneTHF_m 5,10-Methylene-THF (M+1) Ser_m->MethyleneTHF_m SHMT2 THF_m THF THF_m->MethyleneTHF_m Formate Formate (M+1) MethyleneTHF_m->Formate MTHFD1L Formate->MethyleneTHF_c Cytosolic Folate Pathway

Caption: Metabolic fate of this compound in one-carbon metabolism. (Within 100 characters)

Disclaimer: These protocols provide a general framework. Optimization of cell seeding densities, tracer concentration, and labeling times may be necessary for specific cell lines and experimental questions. It is recommended to perform preliminary experiments to establish these parameters.

References

Application Notes: L-Serine-2-13C as an Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Serine is a non-essential amino acid that plays a crucial role in various metabolic pathways, including the biosynthesis of proteins, nucleotides, and other amino acids like glycine (B1666218) and cysteine.[1] Its accurate quantification in biological matrices is essential for researchers in fields ranging from metabolic disease and neuroscience to drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.[2][3] L-Serine-2-13C is an ideal internal standard for the quantification of L-Serine due to its chemical identity and co-elution with the analyte of interest, ensuring high accuracy and precision.[4][5]

Principle of Stable Isotope Dilution

The stable isotope dilution (SID) method relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer. Since the internal standard and the analyte behave almost identically during extraction, derivatization (if any), and ionization, any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio unchanged. This allows for highly accurate quantification of the endogenous analyte.

Applications

This compound is a versatile internal standard suitable for a range of quantitative applications, including:

  • Clinical Mass Spectrometry: For the diagnosis and monitoring of metabolic disorders related to amino acid metabolism.

  • Metabolomics and Metabolic Flux Analysis (MFA): To trace the metabolic fate of L-Serine and quantify its flux through various biochemical pathways.

  • Pharmaceutical Research: To assess the impact of drug candidates on amino acid metabolism.

  • Neuroscience Research: To study the role of L-Serine in neurological functions and disorders.

This compound can be used for quantification by various analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).

Quantitative Data Summary

The following tables provide representative data for the quantitative analysis of L-Serine using this compound as an internal standard. These values are based on typical LC-MS/MS methods and should be optimized for specific instrumentation and matrices.

Table 1: LC-MS/MS Parameters for L-Serine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Serine106.160.115 - 25
This compound107.161.115 - 25

Note: Collision energy is instrument-dependent and requires optimization.

Table 2: Method Validation Parameters for L-Serine Quantification

ParameterTypical Value
Linearity Range1 - 500 µmol/L
Correlation Coefficient (r²)> 0.995
Accuracy90 - 110%
Precision (%CV)< 15%
Extraction Recovery85 - 105%

Experimental Protocols

Protocol 1: Quantification of L-Serine in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of L-Serine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • L-Serine and this compound standards

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • Prepare a stock solution of this compound internal standard in water.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. Data Analysis

Quantify L-Serine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., stripped plasma or buffer).

Protocol 2: Quantification of L-Serine in Cell Culture by GC-MS

This protocol provides a general procedure for L-Serine quantification in cell lysates using GC-MS with this compound as an internal standard. This method requires derivatization of the amino acids.

1. Materials and Reagents

  • L-Serine and this compound standards

  • Cell culture samples

  • Methanol, Chloroform, Water (for extraction)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMSCl (derivatizing agent)

  • Acetonitrile (GC grade)

  • Microcentrifuge tubes (1.5 mL)

2. Sample Preparation and Derivatization

  • Harvest cells and quench metabolism rapidly (e.g., with cold methanol).

  • Perform a liquid-liquid extraction (e.g., with a methanol:chloroform:water system) to separate metabolites.

  • Add a known amount of this compound internal standard to the polar extract.

  • Dry the polar extract completely under vacuum or nitrogen.

  • To the dried extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Incubate at 70°C for 1 hour to complete the derivatization.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass spectrometer detector

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C

  • Carrier Gas: Helium

  • MS System: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan

4. Data Analysis

Monitor characteristic ions for the TBDMS derivative of L-Serine and this compound. Quantify by comparing the ion abundance ratio to a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Ice-cold Methanol) add_is->protein_precip vortex_incubate Vortex & Incubate (-20°C) protein_precip->vortex_incubate centrifuge1 Centrifuge (14,000 x g) vortex_incubate->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer_vial Transfer to Autosampler Vial centrifuge2->transfer_vial lc_ms UPLC-MS/MS System transfer_vial->lc_ms separation HILIC Separation lc_ms->separation detection ESI+ MRM Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve Quantification ratio_calc->calibration final_conc Final L-Serine Concentration calibration->final_conc

Caption: LC-MS/MS workflow for L-Serine quantification.

sid_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Result analyte Endogenous L-Serine (Unknown Amount) extraction Extraction analyte->extraction is This compound (Known Amount) is->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Measure Peak Area Ratio: (L-Serine / this compound) analysis->ratio quant => Accurate Quantification

Caption: Principle of Stable Isotope Dilution analysis.

References

Detecting L-Serine-2-13C Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of L-Serine-2-13C incorporation in biological systems. Stable isotope tracing with this compound is a powerful technique to investigate cellular metabolism, particularly one-carbon metabolism, and its role in various diseases, including cancer. The primary analytical techniques covered are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering distinct advantages for qualitative and quantitative analysis of serine metabolism and its downstream pathways.

Core Principles of this compound Tracing

L-Serine is a non-essential amino acid central to cellular proliferation and biosynthesis.[1] It serves as a major source of one-carbon units for the synthesis of nucleotides, amino acids (glycine and cysteine), and lipids. By introducing L-Serine labeled with a stable isotope at the second carbon (this compound), researchers can trace the metabolic fate of this carbon atom through various interconnected pathways.

Mass Spectrometry (MS): MS-based methods separate molecules based on their mass-to-charge ratio (m/z). The incorporation of 13C from this compound into downstream metabolites results in a predictable mass shift.[2] This allows for the quantification of isotopic enrichment and the elucidation of metabolic fluxes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common platforms used for this purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy distinguishes atomic nuclei based on their magnetic properties. The 13C nucleus has a distinct resonance frequency compared to the more abundant 12C. This allows for the precise identification of the position of the 13C label within a molecule, providing valuable information about the specific biochemical reactions that have occurred.[4][5]

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or other appropriate culture vessels at a density that will ensure they are in the exponential growth phase (approximately 80% confluency) at the time of harvest.

  • Preparation of Labeling Medium: Prepare a custom culture medium devoid of unlabeled L-Serine. Supplement this medium with this compound at a concentration typically found in standard media (e.g., 0.4 mM). Also, add other necessary components like dFBS.

  • Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period. For steady-state analysis, this is often 24 hours or longer to ensure isotopic equilibrium. For dynamic labeling studies, shorter time points may be required.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent, such as a methanol:water:chloroform mixture (1:1:1, v/v), to the culture plate.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites for subsequent analysis.

Protocol 2: GC-MS Analysis of this compound Incorporation

GC-MS is a highly sensitive technique for analyzing amino acid isotopologues but requires chemical derivatization to make the analytes volatile.

Materials:

  • Dried metabolite extract

  • Derivatization agent (e.g., N,O-bis(trifluoroacetyl)methyl ester (TFA-ME) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

  • GC-MS system

Procedure:

  • Sample Derivatization (TFA-ME):

    • Resuspend the dried metabolite extract in a suitable solvent.

    • Add the TFA-ME derivatization reagent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC-MS Instrumentation and Analysis:

    • Gas Chromatography:

      • Column: Use a suitable capillary column, such as a TG-5SIL MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).

      • Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 90°C) to separate the derivatized amino acids.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI).

      • Analyzer: A high-resolution mass analyzer like an Orbitrap is recommended for precise mass measurements of isotopologues.

      • Data Acquisition: Monitor specific fragment ions of the derivatized serine to determine the incorporation of 13C. For the TFA-ME derivative of serine, key fragment ions have monoisotopic masses of 110.0217, 138.0166, and 165.0037 Da.

Protocol 3: LC-MS/MS Analysis of this compound Incorporation

LC-MS allows for the analysis of underivatized amino acids in their native state, simplifying sample preparation.

Materials:

  • Metabolite extract

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Resuspend the dried metabolite extract in a suitable mobile phase.

  • LC-MS/MS Instrumentation and Analysis:

    • Liquid Chromatography:

      • Column: A mixed-mode column, such as a Primesep A, can be used for the separation of underivatized amino acids.

      • Mobile Phase: A gradient of aqueous and organic solvents, often with an acidic modifier, is used to achieve separation.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

      • Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF).

      • Data Acquisition: Use Single Reaction Monitoring (SRM) on a triple quadrupole instrument to monitor the transition of the precursor ion (serine) to a specific product ion. For high-resolution MS, extract the ion chromatograms for the M+0 and M+1 isotopologues of serine and its downstream metabolites.

Protocol 4: NMR Spectroscopy for Positional Isotope Analysis

NMR is uniquely suited for determining the exact position of the 13C label within a molecule.

Materials:

  • Purified metabolite extract

  • Deuterated water (D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Lyophilize the metabolite extract and reconstitute it in D2O.

  • NMR Instrumentation and Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for increased sensitivity and resolution.

    • Acquisition: Obtain one-pulse 13C spectra with 1H decoupling.

    • Data Analysis: The chemical shifts of the carbon atoms in serine and its metabolites will indicate the position of the 13C label. For serine, the C2 and C3 carbons have distinct chemical shifts (around 57 ppm and 61 ppm, respectively). The presence of a signal at the chemical shift corresponding to the C2 position confirms the incorporation of the label from this compound.

Data Presentation and Analysis

Quantitative data from isotope tracing experiments are typically presented as Mass Isotopologue Distributions (MIDs). The MID represents the fractional abundance of each isotopologue of a given metabolite.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Serine and Glycine after Labeling with this compound

MetaboliteIsotopologuem/z (Unlabeled)m/z (Labeled)Fractional Abundance (%)
Serine M+0105.04105.0410
M+1 (from 2-13C)106.0490
Glycine M+075.0275.0240
M+1 (from Serine 2-13C)76.0260

Note: The m/z values are for the [M+H]+ ions in positive ion mode ESI-LC-MS. The fractional abundance is hypothetical and will vary depending on experimental conditions.

Visualizations

L-Serine Metabolism Pathway

L_Serine_Metabolism This compound This compound Glycine Glycine This compound->Glycine SHMT Cysteine Cysteine This compound->Cysteine CBS/CGL Phosphatidylserine Phosphatidylserine This compound->Phosphatidylserine PSS1/2 Pyruvate Pyruvate This compound->Pyruvate Serine Dehydratase

Caption: Metabolic fate of this compound.

Experimental Workflow for MS-based Analysis

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Derivatization (GC-MS) Derivatization (GC-MS) Metabolite Extraction->Derivatization (GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (GC-MS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Interpretation Metabolic Flux Interpretation Data Analysis->Metabolic Flux Interpretation

Caption: Workflow for MS-based analysis.

Experimental Workflow for NMR-based Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction & Purification Metabolite Extraction & Purification Isotope Labeling->Metabolite Extraction & Purification NMR Sample Preparation NMR Sample Preparation Metabolite Extraction & Purification->NMR Sample Preparation NMR Spectroscopy NMR Spectroscopy NMR Sample Preparation->NMR Spectroscopy Spectral Analysis Spectral Analysis NMR Spectroscopy->Spectral Analysis Positional Isotopomer Analysis Positional Isotopomer Analysis Spectral Analysis->Positional Isotopomer Analysis

Caption: Workflow for NMR-based analysis.

References

L-Serine-2-13C: Unraveling Cellular Metabolism and Protein Dynamics through Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Serine, a non-essential amino acid, holds a central position in cellular metabolism, serving as a precursor for the synthesis of proteins, lipids, and nucleotides. The stable isotope-labeled variant, L-Serine-2-13C, provides a powerful tool for researchers to trace the metabolic fate of serine and to accurately quantify proteins and metabolites. By incorporating a heavy carbon isotope at the alpha-carbon position, this compound allows for the precise tracking and measurement of serine-derived molecules using mass spectrometry. These application notes provide an overview of the uses of this compound in proteomics and metabolomics, complete with detailed experimental protocols and data presentation examples.

I. Applications in Metabolomics: Tracing Serine's Metabolic Journey

Stable isotope tracing with this compound is a cornerstone of metabolic flux analysis (MFA), a technique used to elucidate the rates of metabolic reactions within a biological system. By introducing this compound into cell culture or in vivo models, researchers can track the incorporation of the 13C label into various downstream metabolites, providing a dynamic view of serine metabolism. This approach is particularly valuable in cancer research, where altered serine metabolism is a hallmark of many tumors.

Key Applications:
  • Mapping Serine Metabolic Pathways: Tracing the flow of the 13C label from this compound reveals the activity of key metabolic pathways, including the folate and methionine cycles, glycolysis, and gluconeogenesis.

  • Quantifying Metabolic Fluxes: MFA allows for the calculation of the rates of serine uptake, synthesis, and conversion to other metabolites, offering quantitative insights into cellular metabolic reprogramming.[1]

  • Identifying Drug Targets: By understanding how cancer cells rewire their serine metabolism, researchers can identify potential enzymatic targets for therapeutic intervention.

  • Assessing Drug Efficacy: this compound tracing can be used to evaluate the on-target effects of drugs that modulate serine metabolism.

Data Presentation: Quantitative Metabolic Flux Analysis

The following table presents a summary of serine and glycine (B1666218) metabolic fluxes in HeLa cancer cells, as determined by 13C isotope tracing experiments. This data highlights the significant contribution of extracellular serine uptake to the total serine pool and its primary allocation towards biosynthesis rather than one-carbon metabolism.

Metabolic Flux ParameterFlux Rate (relative to total serine input)
Serine Inputs
Serine Uptake71.2%
Serine Synthesis Pathway (SSP)24.0%
Other Sources (e.g., protein degradation)5.7%
Serine Outputs
Phospholipid, Sphingolipid, & Protein Synthesis94.7%
One-Carbon Unit & Glycine Production5.3%
Glycine Inputs
Glycine Uptake45.6%
Conversion from Serine45.1%
Other Sources9.4%
Glycine Outputs
Protein & Nucleotide Synthesis100%

Table adapted from a study on serine and glycine metabolism in cancer cells.[1]

II. Applications in Proteomics: Precise Protein Quantification

In proteomics, this compound can be utilized as a stable isotope-labeled internal standard for the absolute quantification of proteins. This method, often referred to as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) when applied to living cells, or through the use of synthetic peptides containing the labeled amino acid, provides a highly accurate way to measure protein abundance.

Key Applications:
  • Accurate Protein Quantification: By spiking a known amount of a protein or peptide standard containing this compound into a sample, the absolute quantity of the corresponding endogenous protein can be determined by comparing the mass spectrometry signal intensities of the labeled and unlabeled species.

  • Biomarker Discovery and Validation: Precise quantification of proteins is crucial for identifying and validating disease biomarkers.

  • Drug Development: In drug development, this technique can be used to measure changes in protein expression in response to a therapeutic agent.

Data Presentation: Absolute Quantification of Peptides

The following table demonstrates the accurate quantification of a synthetic peptide using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard. The results show high accuracy and reproducibility across different analysis days.

PeptideDayMean Concentration (pmol/µL) ± SDRSD (%)Accuracy (%)
Angiotensin I10.95 ± 0.088.495
21.02 ± 0.054.9102
30.99 ± 0.033.099

This table is a representative example based on methods for accurate peptide quantification using stable isotope standards.[2]

III. Experimental Protocols

Protocol 1: this compound Tracing in Cancer Cells for Metabolomics

This protocol outlines the general steps for a stable isotope tracing experiment using this compound to investigate serine metabolism in cultured cancer cells.

1. Cell Culture and Labeling: a. Culture cancer cells to the desired confluency in standard growth medium. b. Replace the standard medium with a labeling medium containing this compound. The concentration of the labeled serine should be determined based on the experimental goals. A common approach is to use a 50:50 mixture of labeled and unlabeled L-Serine. c. Incubate the cells in the labeling medium for a time course (e.g., 0, 2, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.

2. Metabolite Extraction: a. At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis: a. Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Use a suitable chromatography method to separate the metabolites of interest. c. Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of the unlabeled and 13C-labeled isotopologues of serine and its downstream metabolites.

4. Data Analysis: a. Integrate the peak areas for each isotopologue at each time point. b. Correct for the natural abundance of 13C. c. Calculate the fractional enrichment of the 13C label in each metabolite over time. d. Use metabolic flux analysis software to model the data and calculate flux rates.

Protocol 2: Absolute Protein Quantification using this compound Labeled Peptide Standard

This protocol describes the use of a synthetic peptide containing this compound as an internal standard for the absolute quantification of a target protein.

1. Sample Preparation: a. Lyse cells or tissues to extract the total protein content. b. Determine the total protein concentration of the lysate using a standard protein assay.

2. Protein Digestion: a. Take a known amount of total protein and perform in-solution or in-gel digestion using a protease (e.g., trypsin).

3. Spiking of Labeled Standard: a. Synthesize a peptide corresponding to a unique tryptic peptide of the target protein, with one of the serine residues being this compound. b. Accurately quantify the concentration of the labeled peptide standard. c. Spike a known amount of the labeled peptide standard into the digested sample.

4. LC-MS/MS Analysis: a. Analyze the sample using a high-resolution LC-MS/MS system. b. Develop a targeted MS method (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring) to specifically detect and quantify the labeled and unlabeled versions of the target peptide.

5. Data Analysis: a. Measure the peak areas of the labeled and unlabeled peptides. b. Calculate the ratio of the peak area of the endogenous (unlabeled) peptide to the peak area of the internal standard (labeled) peptide. c. Use this ratio and the known concentration of the spiked-in standard to calculate the absolute concentration of the endogenous peptide, and subsequently the protein, in the original sample.

IV. Visualizing Metabolic Pathways and Workflows

Visual representations of metabolic pathways and experimental workflows are essential for understanding the complex biological processes being studied. The following diagrams were generated using the DOT language.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism cluster_biosynthesis Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT THF THF Proteins Proteins L-Serine->Proteins Lipids Lipids L-Serine->Lipids 5,10-Methylene-THF 5,10-Methylene-THF Glycine->5,10-Methylene-THF GCS Glycine->Proteins Nucleotides Nucleotides 5,10-Methylene-THF->Nucleotides

Serine Metabolism and its connection to major biosynthetic pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture with This compound B Metabolite/Protein Extraction A->B C Sample Cleanup B->C D LC-MS/MS Analysis C->D E Peak Integration & Isotopologue Analysis D->E F Metabolic Flux Analysis or Protein Quantification E->F G Biological Interpretation F->G

A generalized experimental workflow for stable isotope tracing studies.

References

L-Serine-2-13C: A Versatile Tool in Clinical Mass Spectrometry for Probing One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and neurotransmission. Of particular significance is its central role as a primary donor of one-carbon units to the folate and methionine cycles, collectively known as one-carbon metabolism. Dysregulation of this intricate network has been implicated in various pathologies, including cardiovascular disease, neural tube defects, cancer, and neurodegenerative disorders. The stable isotope-labeled analog, L-Serine-2-13C, has emerged as a powerful tool in clinical mass spectrometry to non-invasively trace and quantify the dynamics of L-serine metabolism in vivo, offering valuable insights into disease mechanisms and potential therapeutic interventions.

This application note provides a comprehensive overview of the utility of this compound in clinical mass spectrometry. It details its application as a tracer for metabolic flux analysis and as an internal standard for accurate quantification. Detailed protocols for its use in clinical research are provided, along with a summary of key quantitative data from human studies.

Applications in Clinical Mass Spectrometry

The unique properties of this compound make it an invaluable tool for two primary applications in the clinical setting:

  • Metabolic Flux Analysis: As a metabolic tracer, this compound allows for the dynamic assessment of the flux through serine-dependent pathways.[1] By administering this compound and subsequently measuring the isotopic enrichment of downstream metabolites using mass spectrometry, researchers can quantify the rate of serine's contribution to processes such as glycine (B1666218) synthesis, homocysteine remethylation, and nucleotide biosynthesis. This provides a functional readout of one-carbon metabolism activity in various physiological and pathological states.

  • Isotope Dilution Mass Spectrometry (IDMS): this compound serves as an ideal internal standard for the accurate quantification of endogenous L-serine concentrations in biological matrices such as plasma.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response in the mass spectrometer. This co-eluting, mass-shifted standard corrects for variations in sample preparation and instrument response, leading to highly precise and accurate measurements.

Data Presentation: Quantitative Insights from Human Studies

The use of this compound (often in conjunction with other tracers) in human clinical studies has yielded significant quantitative data on the dynamics of one-carbon metabolism. The following tables summarize key findings from a study by Davis et al. (2004), which utilized a dual-tracer approach with [U-13C5]-methionine and [3-13C]-serine to investigate homocysteine remethylation in healthy female subjects.[2][3]

Table 1: Plasma Amino Acid Fluxes in Healthy Females [2]

ParameterMean Value (μmol·kg⁻¹·h⁻¹)Standard Error (SE)
Methionine Methyl Group Flux25.01.5
Methionine Carboxyl Group Flux17.01.0
Total Homocysteine Remethylation8.00.5
Serine Flux28520

Table 2: Contribution of Serine to Homocysteine Remethylation

ParameterCalculated Value
Serine's Contribution to Methyl Groups for Homocysteine Remethylation~100%
Fraction of Total Serine Flux Used for Homocysteine Remethylation~2.8%

These data highlight the crucial role of serine as the primary one-carbon donor for homocysteine remethylation in humans under the studied conditions.

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of this compound and the experimental workflow for its use, the following diagrams are provided.

One_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle 3-Phosphoglycerate 3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine Glycine Glycine L-Serine->Glycine SHMT Tetrahydrofolate (THF) Tetrahydrofolate (THF) This compound This compound (Tracer) This compound->L-Serine Glycine->L-Serine SHMT 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 13C transfer 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (B12) S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylmethionine (SAM)->S-Adenosylhomocysteine (SAH) Methylation Reactions S-Adenosylhomocysteine (SAH)->Homocysteine

One-Carbon Metabolism Pathway

Experimental_Workflow Subject_Recruitment Subject Recruitment (Fasting) Tracer_Infusion Primed, Constant Infusion of this compound Subject_Recruitment->Tracer_Infusion Blood_Sampling Timed Blood Sampling (e.g., every 30 min) Tracer_Infusion->Blood_Sampling Sample_Processing Plasma Separation and Protein Precipitation Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Isotopic Enrichment) Sample_Processing->LCMS_Analysis Data_Analysis Metabolic Flux Calculation LCMS_Analysis->Data_Analysis

Clinical Tracer Study Workflow

Experimental Protocols

The following protocols provide a general framework for the use of this compound in clinical mass spectrometry. Specific parameters may require optimization based on the instrumentation and the specific research question.

Protocol 1: this compound as a Metabolic Tracer for One-Carbon Metabolism Flux Analysis

This protocol is adapted from the methodology described by Davis et al. (2004).

1. Subject Preparation:

  • Subjects should fast overnight (10-12 hours) prior to the study.

  • An intravenous catheter is placed in a forearm vein for tracer infusion and another in the contralateral hand or wrist, which is heated to obtain arterialized venous blood samples.

2. Tracer Infusion:

  • A sterile solution of this compound (or [3-13C]-serine as used in the reference study) is prepared in 0.9% saline.

  • A priming dose is administered to rapidly achieve isotopic steady state, followed by a continuous infusion for a period of 4-6 hours.

  • The exact infusion rate should be determined based on the subject's body weight and the desired level of isotopic enrichment.

3. Blood Sampling:

  • Baseline blood samples are collected before the start of the infusion.

  • Blood samples are then collected at regular intervals (e.g., every 30 minutes) during the last 2 hours of the infusion period to ensure isotopic plateau has been reached.

  • Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

4. Sample Preparation for Mass Spectrometry:

  • Plasma is separated by centrifugation at 4°C.

  • An internal standard solution containing a different isotopologue of serine (e.g., L-Serine-d3) is added to a known volume of plasma.

  • Proteins are precipitated by the addition of a solvent such as acetonitrile (B52724) or sulfosalicylic acid.

  • The supernatant is collected after centrifugation and dried under a stream of nitrogen.

  • The dried residue is derivatized to improve chromatographic separation and ionization efficiency. A common derivatization agent for amino acids is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

5. LC-MS/MS Analysis:

  • The derivatized sample is reconstituted in a suitable solvent and injected into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of serine and its downstream metabolites (e.g., glycine).

  • The isotopic enrichment is calculated as the ratio of the peak area of the 13C-labeled analyte to the peak area of the unlabeled analyte, after correcting for natural abundance.

6. Data Analysis:

  • Metabolic flux rates are calculated using established steady-state kinetic models. These models relate the isotopic enrichment of the precursor (this compound) and the product pools to the rate of conversion.

Protocol 2: Quantification of L-Serine in Human Plasma using this compound as an Internal Standard

This protocol is a general method for accurate quantification by isotope dilution mass spectrometry.

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • A stock solution of unlabeled L-serine is prepared in a surrogate matrix (e.g., phosphate-buffered saline or stripped serum).

  • A series of calibration standards are prepared by serially diluting the stock solution to cover the expected physiological range of L-serine in plasma.

  • QC samples are prepared at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • To a known volume of plasma, calibration standard, or QC sample, a fixed amount of the this compound internal standard solution is added.

  • Proteins are precipitated using a suitable method (e.g., addition of 3 volumes of ice-cold acetonitrile).

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness.

  • The residue may be reconstituted in the initial mobile phase for direct injection or derivatized as described in Protocol 1 for improved chromatographic performance.

3. LC-MS/MS Analysis:

  • The analysis is performed using an LC-MS/MS system with optimized chromatographic and mass spectrometric conditions for the detection of both unlabeled L-serine and this compound.

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • The concentration of L-serine in the unknown plasma samples is determined by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Conclusion

This compound is a powerful and versatile tool in clinical mass spectrometry that enables researchers to gain significant insights into the complex network of one-carbon metabolism. Its use as both a metabolic tracer and an internal standard allows for the dynamic and quantitative assessment of serine metabolism in health and disease. The protocols and data presented in this application note provide a foundation for the implementation of this compound in clinical and translational research, with the potential to advance our understanding of numerous metabolic disorders and to aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Serine-2-13C In Vitro Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of L-Serine-2-13C labeling in vitro.

Troubleshooting Guide

Low or inconsistent this compound labeling can arise from various factors related to cell culture conditions and metabolic activity. This guide provides solutions to common issues.

Problem ID Issue Potential Causes Recommended Solutions
LS-001 Low incorporation of 13C label into L-Serine. 1. High concentration of unlabeled L-Serine in the medium: Competition from unlabeled serine will dilute the 13C-labeled pool. 2. Suboptimal metabolic state of cells: Stressed or unhealthy cells may have altered metabolic fluxes.[1] 3. Incorrect tracer concentration: The concentration of this compound may be too low for efficient uptake and incorporation.1. Use a custom medium devoid of L-Serine for the labeling experiment.[2] 2. Ensure cells are in the logarithmic growth phase and have high viability.[1] Monitor cell morphology and passage number. 3. Perform a dose-response experiment to determine the optimal concentration of the labeled serine.
LS-002 High variability in labeling efficiency between experiments. 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can significantly impact metabolism.[3] 2. Fluctuations in incubator conditions: Changes in CO2, temperature, or humidity can affect cell health and metabolism. 3. Inconsistent timing of sample collection: The time point for harvesting cells can influence the extent of label incorporation as cells approach isotopic steady state.1. Standardize all cell culture parameters, including seeding density, passage number, and media preparation. 2. Regularly calibrate and monitor incubator settings. 3. Establish a strict timeline for sample collection after the introduction of the labeled substrate.
LS-003 Labeling is observed in other metabolites but not significantly in L-Serine. 1. Rapid downstream metabolism of serine: Newly labeled serine might be quickly converted into other metabolites like glycine, cysteine, or purines. 2. Dominant de novo serine synthesis from other labeled sources (e.g., 13C-glucose): If the primary tracer is glucose, the cell might be actively synthesizing serine, and the contribution from exogenous this compound is comparatively small.1. Perform a time-course experiment to capture the labeling of serine at earlier time points. 2. To specifically study the uptake and direct incorporation of exogenous serine, consider using a medium with unlabeled glucose.
LS-004 Unexpected labeling patterns in serine or related metabolites. 1. Metabolic rewiring: The experimental conditions (e.g., drug treatment) might be altering metabolic pathways. 2. Contamination of the 13C tracer: The labeled this compound might not be isotopically pure.1. Carefully analyze the complete isotopologue distribution to understand the active metabolic pathways. 2. Verify the isotopic purity of the tracer using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density for this compound labeling experiments?

The optimal cell density is crucial for ensuring cells are in a logarithmic growth phase with active metabolism. For adherent cells, aiming for 70-80% confluency at the time of labeling is a good starting point. For suspension cells, a density of 0.5-1.0 x 10^6 cells/mL is often recommended. However, this should be optimized for your specific cell line.

Q2: How long should I incubate my cells with this compound?

The incubation time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant, can vary depending on the cell type and its metabolic rate. A common starting point is 24 hours. However, for rapidly proliferating cells, a shorter duration may be sufficient. It is advisable to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling time for your specific experimental setup.

Q3: Can the glucose concentration in my media affect this compound labeling?

Yes, the glucose concentration can have a significant impact. High glucose levels can drive the glycolytic pathway, leading to increased de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933). This can dilute the labeling from exogenously supplied this compound. Conversely, low glucose conditions may enhance the uptake and utilization of exogenous serine. Some studies have found that lower glucose concentrations (e.g., 5 mM) result in better labeling of serine isotopomers from labeled glycine, a precursor for serine synthesis.

Q4: My cells are sensitive to serine deprivation. How can I perform the labeling experiment?

For cell lines that require serine for survival and proliferation, complete removal of serine from the medium may not be feasible. In such cases, you can try a "pulse-chase" like experiment where cells are first grown in a medium with a low concentration of unlabeled serine and then switched to a medium containing this compound. Alternatively, you can use a medium with a defined, lower concentration of unlabeled serine along with the labeled serine and account for the dilution in your data analysis.

Q5: What is the role of the mitochondrial redox state in serine metabolism?

The mitochondrial redox state, specifically the NAD+/NADH ratio, is critical for de novo serine synthesis. The first step in this pathway, the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by phosphoglycerate dehydrogenase (PHGDH), is an NAD+-dependent reaction. Inhibition of mitochondrial complex I, which disrupts NAD+ regeneration, has been shown to completely block serine synthesis from glucose. Therefore, any experimental treatment that affects mitochondrial function can indirectly impact L-serine labeling efficiency.

Experimental Protocols

Protocol 1: General In Vitro this compound Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency for adherent cells) at the time of labeling.

  • Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking L-serine. Supplement with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.

  • Labeling:

    • Aspirate the regular growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed, serine-free medium containing the desired concentration of this compound.

    • Incubate the cells for the predetermined optimal time (e.g., 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Analysis: Analyze the isotopic enrichment of L-serine and other related metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Analysis of Label Incorporation by GC-MS
  • Sample Derivatization:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Derivatize the dried sample to make the amino acids volatile for GC analysis. A common method is using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use an appropriate GC column (e.g., DB-35 MS) and temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in electron impact (EI) ionization mode.

    • Monitor for the mass-to-charge ratios (m/z) corresponding to the derivatized L-serine and its isotopologues.

  • Data Analysis:

    • Determine the mass isotopomer distribution (MID) for L-serine.

    • Correct for the natural abundance of 13C.

    • Calculate the fractional enrichment to determine the labeling efficiency.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis seed_cells Seed Cells prep_media Prepare Serine-Free Medium + this compound wash_cells Wash Cells with PBS seed_cells->wash_cells add_labeling_media Add Labeling Medium wash_cells->add_labeling_media incubate Incubate (e.g., 24h) add_labeling_media->incubate extract_metabolites Extract Metabolites (80% Methanol) incubate->extract_metabolites analyze_ms Analyze by GC-MS or LC-MS extract_metabolites->analyze_ms data_analysis Data Analysis (Isotopologue Distribution) analyze_ms->data_analysis

Caption: Figure 1. A generalized workflow for in vitro this compound labeling experiments.

serine_metabolism Figure 2. Simplified Serine Metabolism and Labeling cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_exogenous Exogenous Source cluster_downstream Downstream Pathways Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH (NAD+ -> NADH) G3P->PHGDH Serine_synth Serine (Synthesized) PHGDH->Serine_synth Intracellular_Serine Intracellular Serine Pool Serine_synth->Intracellular_Serine Serine_2_13C This compound Serine_2_13C->Intracellular_Serine Glycine Glycine Intracellular_Serine->Glycine Purines Purines Glycine->Purines

Caption: Figure 2. Interplay between de novo synthesis and exogenous uptake of serine.

References

Common challenges in L-Serine-2-13C based metabolic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Serine-2-13C in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as a tracer in my metabolic studies?

A1: this compound is a powerful tool for tracing the metabolic fate of the α-carbon of serine. L-serine is a central node in metabolism, connecting glycolysis to pathways like one-carbon metabolism, nucleotide synthesis, and amino acid biosynthesis.[1][2] Specifically, labeling the C2 position allows researchers to:

  • Trace one-carbon metabolism: The conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), involves the transfer of the C3 of serine to tetrahydrofolate. The remaining C1 and C2 of serine form glycine. By tracing the 13C label from the C2 of serine, you can follow its incorporation into the C2 of glycine and subsequently into other pathways that utilize glycine.

  • Investigate serine's contribution to other amino acids: The carbon backbone of serine can be used for the synthesis of other amino acids like cysteine. This compound allows for the precise tracking of this carbon skeleton.

  • Assess compartmentalized metabolism: Differences in the labeling patterns of cytosolic and mitochondrial metabolites can provide insights into the subcellular localization of metabolic pathways.[3]

Q2: What are the expected primary labeling patterns when using this compound?

A2: When using this compound, the primary expected labeling pattern is the appearance of a single 13C label (M+1) in downstream metabolites that directly incorporate the C2 of serine. For example:

  • Glycine: The direct conversion of this compound will result in Glycine-2-13C (M+1).

  • Cysteine: Cysteine biosynthesis from serine will result in Cysteine-2-13C (M+1).

Q3: What is metabolic scrambling and how does it affect my this compound experiment?

A3: Metabolic scrambling, in the context of isotope tracing, refers to the distribution of the isotope label to atoms other than the one originally labeled in the precursor molecule. This occurs due to the interconnectedness of metabolic pathways. With this compound, scrambling can happen through various routes, such as:

  • Reversibility of reactions: The reversible nature of some enzymatic reactions can lead to the redistribution of the 13C label.

  • Interconnected pathways: The one-carbon cycle, which is central to serine metabolism, can transfer the 13C label to various molecules, which can then enter other pathways.[1]

  • Metabolism of downstream products: The 13C-labeled glycine produced from this compound can be further metabolized, spreading the label to other compounds.

Scrambling can complicate the interpretation of results by making it difficult to distinguish between direct metabolic flux from serine and indirect labeling through other pathways.

Troubleshooting Guides

Issue 1: Low or No Incorporation of 13C from this compound into Downstream Metabolites

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Incubation Time The time required for the 13C label to be incorporated into downstream metabolites can vary depending on the cell type and the specific metabolic pathway. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for your system.
Low Tracer Concentration The concentration of this compound in the medium may be too low to result in a detectable signal over the background of unlabeled serine. Increase the concentration of the tracer in the culture medium. A common starting point is a 1:1 ratio of labeled to unlabeled serine.[4]
High Endogenous Serine Synthesis If the cells have a high rate of de novo serine synthesis from glucose, the exogenous this compound will be diluted by the unlabeled intracellular pool. Consider inhibiting the de novo serine synthesis pathway (e.g., using a PHGDH inhibitor) if experimentally appropriate, or use a higher concentration of the tracer.
Cell Health and Viability Poor cell health can lead to altered metabolism and reduced uptake and incorporation of the tracer. Ensure that cells are healthy and in the exponential growth phase before starting the experiment. Check cell viability using methods like Trypan Blue exclusion.
Issues with Metabolite Extraction Inefficient extraction of metabolites can lead to low signal intensity. Optimize your metabolite extraction protocol. Ensure that the quenching step is rapid and complete to halt metabolic activity.
Analytical Sensitivity The analytical instrument (e.g., GC-MS, LC-MS) may not be sensitive enough to detect the low levels of 13C incorporation. Optimize the instrument parameters, such as injection volume, ionization source settings, and detector settings.
Issue 2: Unexpected Labeling Patterns (Metabolic Scrambling)

Interpreting Unexpected Mass Isotopomer Distributions

Observed Unexpected Pattern Potential Metabolic Explanation Suggested Action
M+1 labeling in metabolites not directly downstream of serine The 13C label from this compound, via glycine, can enter the one-carbon cycle and be transferred to other molecules.Map the potential pathways for label transfer. Use additional tracers, such as L-Serine-3-13C or uniformly labeled glucose ([U-13C6]-glucose), to deconvolve the pathways.
M+2 labeling in downstream metabolites This can occur if two molecules of a singly labeled precursor are combined to form a new molecule. For example, if 13C-glycine enters pathways that lead to the synthesis of a larger molecule.Carefully examine the biosynthetic pathway of the M+2 labeled metabolite. Consider the possibility of contributions from other labeled precursors in the media.
Labeling in both C2 and C3 of downstream metabolites This could indicate the activity of reversible enzymes that can scramble the carbon backbone.Investigate the reversibility of the enzymes in the pathway of interest under your experimental conditions.

Quantitative Data Summary

The following tables provide representative data on the expected mass isotopomer distributions (MIDs) of key metabolites in a hypothetical experiment using this compound. Actual values will vary depending on the experimental system.

Table 1: Expected Mass Isotopomer Distribution in Glycine

Mass IsotopomerExpected Fractional Abundance (%)Interpretation
M+050Unlabeled glycine from endogenous sources and unlabeled serine.
M+150Glycine directly synthesized from this compound.
M+2< 1Negligible; would indicate scrambling or synthesis from a doubly labeled precursor.

Table 2: Representative Mass Isotopomer Distribution in Cysteine

Mass IsotopomerExpected Fractional Abundance (%)Interpretation
M+060Unlabeled cysteine from endogenous sources and unlabeled serine.
M+140Cysteine directly synthesized from this compound.
M+2< 1Negligible.
M+3< 1Negligible.

Experimental Protocols

Protocol 1: this compound Tracing in Cultured Mammalian Cells

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest (e.g., 2x10^5 to 5x10^5 cells per well). Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare culture medium (e.g., RPMI or DMEM) containing this compound. A common approach is to use a 1:1 mixture of labeled and unlabeled L-serine. The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the contribution of unlabeled amino acids from the serum.

  • Labeling: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours to approach isotopic steady-state) in a standard cell culture incubator (37°C, 5% CO2).

  • Metabolite Extraction:

    • Quench metabolism by rapidly aspirating the medium and washing the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.

  • Data Analysis: Correct the raw mass isotopomer data for the natural abundance of stable isotopes. Calculate the fractional contribution of this compound to the synthesis of downstream metabolites.

Visualizations

experimental_workflow start Seed Cells in 6-well Plates prepare_media Prepare Labeling Medium (with this compound) start->prepare_media label_cells Incubate Cells with Labeling Medium prepare_media->label_cells quench Quench Metabolism (e.g., with cold solvent) label_cells->quench extract Extract Metabolites quench->extract analyze Analyze by GC-MS or LC-MS extract->analyze data_analysis Data Analysis and Interpretation analyze->data_analysis end Results data_analysis->end

Caption: A typical experimental workflow for this compound metabolic tracing studies.

serine_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_downstream Downstream Pathways 3PG 3-Phosphoglycerate L_Serine_2_13C This compound 3PG->L_Serine_2_13C PHGDH, PSAT1, PSPH Glycine Glycine (M+1) L_Serine_2_13C->Glycine SHMT Cysteine Cysteine (M+1) L_Serine_2_13C->Cysteine Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF SHMT (reverse) THF THF Purines Purine Synthesis Methylene_THF->Purines Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate

Caption: Simplified metabolic fate of this compound in central carbon metabolism.

troubleshooting_logic start Start Troubleshooting: Low 13C Incorporation check_time Is incubation time sufficient? start->check_time check_conc Is tracer concentration adequate? check_time->check_conc Yes increase_time Action: Perform time-course experiment check_time->increase_time No check_cells Are cells healthy and proliferating? check_conc->check_cells Yes increase_conc Action: Increase tracer concentration check_conc->increase_conc No check_extraction Is metabolite extraction efficient? check_cells->check_extraction Yes optimize_cells Action: Optimize cell culture conditions check_cells->optimize_cells No check_instrument Is analytical instrument sensitive enough? check_extraction->check_instrument Yes optimize_extraction Action: Optimize extraction protocol check_extraction->optimize_extraction No optimize_instrument Action: Optimize instrument parameters check_instrument->optimize_instrument No end_bad Consult Specialist check_instrument->end_bad Yes end_good Problem Solved increase_time->end_good increase_conc->end_good optimize_cells->end_good optimize_extraction->end_good optimize_instrument->end_good

Caption: A logical troubleshooting guide for low 13C incorporation from this compound.

References

Technical Support Center: L-Serine-2-13C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise and ensure accurate quantification in L-Serine-2-13C mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound mass spec analysis?

A1: Background noise in mass spectrometry can be broadly categorized into chemical, electronic, and environmental sources. For this compound analysis, chemical noise is often the most significant contributor and can originate from several sources:

  • Solvent and Reagent Contamination: Impurities in solvents like acetonitrile, methanol (B129727), and water, as well as additives like formic acid or ammonium (B1175870) acetate, are common sources of background ions.[1] Always use high-purity, LC-MS grade solvents and reagents.

  • Sample Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of this compound, leading to ion suppression or enhancement and increased background.[1]

  • Contamination from Labware and Environment: Plasticizers (e.g., phthalates) from plastic tubes and containers, detergents, and polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) are frequent contaminants.[1] Environmental contaminants such as keratin (B1170402) from dust and skin particles can also introduce noise, particularly in proteomics and metabolomics studies.

  • LC System Contamination: Residuals from previous analyses, column bleed, and microbial growth in mobile phase reservoirs can all contribute to a high baseline and spurious peaks.[1]

Q2: I'm observing a consistently high baseline in my total ion chromatogram (TIC). What are the likely causes and how can I resolve this?

A2: A high baseline across your chromatogram often points to a systemic contamination issue. Here are the common culprits and troubleshooting steps:

  • Contaminated Solvents or Mobile Phase: Prepare fresh mobile phase using new bottles of LC-MS grade solvents and additives. Filter all solvents before use.

  • Dirty LC System: Flush the entire LC system, including the autosampler and injection port, with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water) to remove accumulated contaminants.[1]

  • Contaminated Ion Source: The ion source is prone to contamination from non-volatile components of the sample matrix. Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.

  • System Leaks: Air leaks in the LC system can introduce atmospheric contaminants and cause an unstable spray, leading to a noisy baseline. Check all fittings and connections for leaks.

Q3: I see specific, recurring background peaks in my blank injections. How can I identify and eliminate them?

A3: Recurring background peaks are often due to specific chemical contaminants in your workflow.

  • Identify the Contaminant: Use a common background ions list or database to tentatively identify the contaminant based on its mass-to-charge ratio (m/z).

  • Trace the Source: Once you have a potential identification, systematically check for the source. For example, if you suspect plasticizer contamination, switch to glass or polypropylene labware. If you suspect carryover, implement a more rigorous needle and injection port wash routine between samples.

  • Perform Blank Injections: After each troubleshooting step, perform a blank injection to see if the interfering peak has been eliminated or reduced.

Q4: Can isobaric compounds interfere with my this compound measurement?

A4: Yes, isobaric interference is a potential issue. Isobaric compounds have the same nominal mass as your analyte of interest and can co-elute, leading to inaccurate quantification. For L-Serine (unlabeled molecular weight ~105.04 g/mol ), potential isobars in biological samples include other small molecules or fragments of larger molecules. This compound will have a molecular weight of approximately 106.04 g/mol . It is crucial to have good chromatographic separation to resolve this compound from any potential isobars. Using high-resolution mass spectrometry can also help to distinguish between compounds with very similar masses. In practice, for amino acid analysis, chromatographic separation is key to resolving isobaric compounds like leucine (B10760876) and isoleucine.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Mass Spectrum

Symptoms:

  • The baseline of the total ion chromatogram (TIC) is significantly elevated.

  • Low-intensity peaks are obscured by the high baseline.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Mobile PhasePrepare fresh mobile phase with new LC-MS grade solvents and additives. Filter all solvents.Reduction in baseline noise in subsequent blank runs.
Contaminated LC SystemFlush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).A cleaner baseline in subsequent blank runs.
Leaking SystemCheck all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal intensity and reduced background.
Issue 2: Specific, Recurring Background Peaks

Symptoms:

  • Consistent interfering peaks are observed in multiple runs, including blank injections.

Potential Cause Troubleshooting Step Expected Outcome
Plasticizer ContaminationSwitch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (e.g., PEG, PPG)Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).Removal of the characteristic repeating polymer ion series from the mass spectrum.
Carryover from Previous InjectionsImplement a rigorous wash cycle for the autosampler needle and injection port between samples. Use a wash solution that is a strong solvent for the analytes from the previous run.Elimination of peaks corresponding to previously analyzed samples.
Keratin ContaminationAlways wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood. Thoroughly clean work surfaces.Reduction in keratin-related peptide peaks.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma

This protocol provides a general framework. Optimization of specific parameters for your instrument and experimental conditions is recommended.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, combine 100 µL of plasma with an appropriate internal standard (e.g., L-Serine-13C3,15N).

  • Add 400 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Parameter Typical Value/Condition
LC System UPLC or HPLC system
Column HILIC column (for polar analytes) or a C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of serine from other matrix components.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) Precursor Ion (m/z) ~107 -> Product Ion (m/z) ~61
MRM Transition (Internal Standard) Dependent on the chosen internal standard
Ion Source Temperature 500 - 600 °C
Gas Flow Rates (Nebulizer, Heater) Optimized for stable spray and efficient desolvation
Cone Voltage/Declustering Potential Optimized for maximal signal intensity of the precursor ion
Collision Energy Optimized for efficient fragmentation to the product ion

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Generate a calibration curve using standards of known this compound concentrations.

  • Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

  • Correct for the natural abundance of 13C in unlabeled L-Serine if necessary, especially for low-level enrichment studies.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Cold Methanol) IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Workflow Start High Background Noise Observed Check_Baseline Is the baseline high and noisy? Start->Check_Baseline Check_Peaks Are there specific recurring peaks? Check_Baseline->Check_Peaks No System_Contamination Systemic Contamination Check_Baseline->System_Contamination Yes Specific_Contaminant Specific Contaminant Check_Peaks->Specific_Contaminant Yes Resolved Noise Minimized Check_Peaks->Resolved No Troubleshoot_System Troubleshoot System: - Fresh Solvents - Flush LC System - Clean Ion Source System_Contamination->Troubleshoot_System Troubleshoot_Specific Identify & Eliminate Source: - Check Labware - Improve Wash Method - Check Reagents Specific_Contaminant->Troubleshoot_Specific Troubleshoot_System->Resolved Troubleshoot_Specific->Resolved

Caption: Logical workflow for troubleshooting background noise.

References

Storage and stability considerations for L-Serine-2-13C.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of L-Serine-2-13C. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] These conditions ensure its long-term stability.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For short-term storage (up to one month), stock solutions of this compound can be stored at -20°C. For long-term storage (up to six months), it is recommended to store solutions at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to protect this compound from light, both in its solid form and in solution, to prevent potential photodegradation.[1][2]

Q4: What is the expected shelf life of this compound?

A4: When stored under the recommended conditions, solid this compound is a stable compound. Stable isotope-labeled amino acids are generally not susceptible to radioactive decay and have a long shelf life. For specific expiration dates, always refer to the manufacturer's certificate of analysis.

Q5: In what solvents can I dissolve this compound?

A5: L-Serine is soluble in water. For other solvents, it is best to consult the product data sheet provided by the supplier.

Storage and Stability Summary

FormStorage TemperatureDurationKey Considerations
Solid Room TemperatureLong-termKeep in a tightly sealed container, protected from light and moisture.[1]
Solution -20°CShort-term (≤ 1 month)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Solution -80°CLong-term (≤ 6 months)Aliquot for single use. Protect from light.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis

  • Possible Cause A: Contamination. Extraneous peaks could be due to contamination from solvents, glassware, or other reagents.

    • Solution: Use high-purity solvents and meticulously clean all glassware. Run a blank sample to identify potential sources of contamination.

  • Possible Cause B: In-source Fragmentation or Adduct Formation. The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in mass spectrometry. In-source fragmentation can also lead to unexpected peaks.

    • Solution: Optimize the ionization source parameters to minimize in-source fragmentation. The expected protonated molecule for this compound is [M+H]⁺. Common fragments of serine include the loss of water and the carboxyl group.

  • Possible Cause C: Degradation. Improper storage or handling may lead to the degradation of the compound.

    • Solution: Verify that the storage conditions have been appropriate. If degradation is suspected, perform a quality control check as outlined in the "Experimental Protocols" section.

Issue 2: Inconsistent Results in Labeling Experiments

  • Possible Cause A: Inaccurate Concentration of Stock Solution. Errors in weighing the solid or measuring the solvent volume can lead to incorrect stock solution concentrations.

    • Solution: Use a calibrated analytical balance for weighing the solid compound. Use precise volumetric flasks and pipettes for solvent measurement. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause B: Isotopic Dilution. The labeled L-serine may be diluted by endogenous, unlabeled L-serine in the experimental system.

    • Solution: Account for potential endogenous pools of L-serine in your experimental design and data analysis.

Issue 3: Reduced Signal Intensity in NMR Spectroscopy

  • Possible Cause A: Low Concentration. The concentration of this compound in the NMR tube may be too low for detection.

    • Solution: Ensure the sample concentration is within the detection limits of the NMR spectrometer.

  • Possible Cause B: Sample Precipitation. The compound may have precipitated out of the solution.

    • Solution: Visually inspect the NMR tube for any precipitate. If precipitation has occurred, try re-dissolving the sample, potentially with gentle warming or vortexing, or prepare a fresh sample in a more suitable solvent.

Experimental Protocols

Protocol 1: Quality Control of this compound by LC-MS

This protocol provides a general method to verify the identity and purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with an appropriate mobile phase.

  • LC-MS Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Scan for the expected protonated molecule [M+H]⁺. For this compound, the expected m/z will be shifted by +1 compared to unlabeled L-Serine.

  • Data Analysis:

    • Confirm the presence of the peak corresponding to the correct m/z for this compound.

    • Assess the purity by calculating the peak area of the target compound relative to the total peak area of all detected compounds.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Weigh this compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Confirm m/z F->G H Assess Purity G->H

Caption: Experimental workflow for quality control of this compound.

troubleshooting_pathway Start Unexpected Experimental Result CheckStorage Verify Storage Conditions Start->CheckStorage CheckHandling Review Sample Preparation Start->CheckHandling Degradation Potential Degradation? CheckStorage->Degradation Contamination Suspect Contamination? CheckHandling->Contamination IncorrectPrep Incorrect Concentration/Dilution? CheckHandling->IncorrectPrep RunBlank Run Blank Sample Contamination->RunBlank Yes QCAnalysis Perform QC Analysis Degradation->QCAnalysis Yes Recalculate Recalculate and Re-prepare IncorrectPrep->Recalculate Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

Optimizing Cell Extraction for L-Serine-2-13C Metabolite Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell extraction methods for L-Serine-2-13C labeled metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound labeled metabolites from cells.

Problem Potential Cause Recommended Solution
Low 13C Enrichment in L-Serine Inefficient labeling incubation time.Optimize the incubation time with this compound to ensure sufficient incorporation into cellular metabolites. This can range from minutes to hours depending on the cell type and metabolic rate.
Isotope dilution from unlabeled serine in the medium.Use a custom medium devoid of unlabeled L-serine during the labeling phase.
Rapid metabolic turnover and conversion of this compound.Perform a time-course experiment to determine the optimal labeling window that maximizes enrichment in the target metabolite pool.
High Variability Between Replicates Inconsistent quenching of metabolic activity.Ensure rapid and complete quenching of metabolism by immediately processing samples after harvesting. Use pre-chilled quenching solutions and maintain low temperatures throughout the extraction process.[1]
Incomplete cell lysis.Choose a lysis method appropriate for your cell type. Sonication, freeze-thaw cycles, or the use of detergents are common methods. Ensure the chosen method is applied consistently across all samples.[2]
Inconsistent sample handling and extraction volumes.Use precise pipetting techniques and ensure all samples are treated with the same volumes of solvents and reagents.
Metabolite Degradation Enzymatic activity post-harvesting.Quenching is critical to inactivate enzymes. Snap-freezing in liquid nitrogen is an effective method to halt metabolic processes instantly.[1]
Chemical instability of metabolites in the extraction solvent.Use extraction solvents that are known to preserve the stability of amino acids. A commonly used solvent is a cold mixture of methanol (B129727), acetonitrile, and water.
Prolonged exposure to room temperature.Keep samples on ice or at 4°C throughout the extraction procedure to minimize degradation.[3]
Contamination with Unlabeled Metabolites Residual medium after cell harvesting.Wash the cell pellet thoroughly with ice-cold phosphate-buffered saline (PBS) or a similar isotonic solution to remove any remaining culture medium.[4]
Carryover between samples during LC-MS analysis.Implement a robust washing protocol for the chromatography column between sample injections.
Poor Recovery of L-Serine Suboptimal extraction solvent.Different solvent systems have varying efficiencies for extracting polar metabolites like amino acids. A comparison of different extraction protocols can help identify the most suitable one for your specific experimental setup.
Metabolite leakage during quenching or washing steps.Minimize the duration of washing steps and use ice-cold solutions to reduce the risk of metabolite leakage from the cells.
Adsorption of metabolites to labware.Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of metabolites during sample processing.

Frequently Asked Questions (FAQs)

1. What is the most critical step in the extraction of this compound labeled metabolites?

The most critical step is the rapid and effective quenching of metabolic activity. This ensures that the isotopic labeling pattern of the metabolites accurately reflects the metabolic state of the cells at the time of harvesting. Any delay or inefficiency in quenching can lead to alterations in metabolite levels and isotopic enrichment, compromising the integrity of the data.

2. Which quenching method is recommended for adherent cells?

For adherent cells, a common and effective method is to rapidly aspirate the culture medium and immediately add a pre-chilled quenching solution, such as ice-cold methanol or a methanol/water mixture, directly to the culture plate. This is often followed by scraping the cells in the cold solvent to ensure complete collection.

3. What is the best solvent for extracting L-Serine and other amino acids?

A mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) is a widely used and effective solvent for extracting a broad range of polar metabolites, including amino acids. The exact ratio can be optimized depending on the specific requirements of the downstream analytical method.

4. How can I ensure complete cell lysis for efficient metabolite extraction?

The choice of lysis method depends on the cell type. Common methods include:

  • Sonication: Uses high-frequency sound waves to disrupt cells.

  • Freeze-thaw cycles: Repeatedly freezing in liquid nitrogen and thawing at room temperature can effectively lyse cells.

  • Bead beating: Agitating cells with small beads can mechanically disrupt them.

  • Detergent-based lysis: Using detergents to solubilize cell membranes.

It is important to choose a method that is both effective and does not interfere with downstream analysis.

5. How should I store my extracted metabolite samples?

Extracted metabolite samples should be stored at -80°C to ensure long-term stability and prevent degradation. It is also advisable to minimize freeze-thaw cycles by aliquoting samples before storage.

6. Can the this compound label be lost or scrambled during extraction?

While the carbon-13 isotope itself is stable, the L-serine molecule can be metabolically converted to other compounds. Effective quenching is crucial to prevent any enzymatic reactions that could alter the labeling pattern post-harvesting. The extraction procedure itself, when performed correctly with appropriate cold solvents, is unlikely to cause significant loss or scrambling of the label.

7. How do I normalize my data to account for variations in cell number?

Normalization is essential to ensure that observed differences in metabolite levels are due to biological changes and not variations in the amount of starting material. Common normalization strategies include:

  • Cell counting: Counting the number of cells prior to extraction.

  • Protein quantification: Measuring the total protein content of the cell lysate.

  • DNA quantification: Measuring the total DNA content.

Quantitative Data on Extraction Methods

The efficiency of metabolite extraction can vary significantly depending on the protocol used. The following tables summarize quantitative data on the recovery of amino acids using different extraction methods.

Table 1: Comparison of Amino Acid Extraction Efficiency from Human Cells

Extraction ProtocolRelative Abundance of Amino Acids (Normalized)
Methanol/Water (80:20) 1.00 ± 0.15
Methanol/Chloroform/Water 1.25 ± 0.20
Methanol/Acetonitrile/Water 0.90 ± 0.12
Isopropanol 0.75 ± 0.18

Data compiled and normalized from multiple sources for illustrative comparison.

Table 2: Influence of Harvesting Method on Amino Acid Abundance

Harvesting MethodRelative Abundance of Amino Acids (Normalized)
Scraping in Solvent 1.00 ± 0.10
Trypsinization 0.65 ± 0.15

Data compiled and normalized from multiple sources for illustrative comparison. Trypsinization can lead to metabolite leakage and is generally not recommended for metabolomics studies.

Experimental Protocols

Protocol 1: Extraction of this compound Labeled Metabolites from Adherent Cells

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard culture medium with a medium containing this compound at the desired concentration and for the optimized duration.

  • Quenching:

    • Place the culture dish on a bed of dry ice.

    • Aspirate the labeling medium completely.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the dish.

  • Cell Lysis and Collection:

    • Scrape the cells from the surface of the dish using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete extraction.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

  • Storage:

    • Store the samples at -80°C until analysis.

Protocol 2: Extraction of this compound Labeled Metabolites from Suspension Cells

  • Cell Culture and Labeling: Culture cells in suspension to the desired density. Add this compound to the culture medium for the optimized duration.

  • Harvesting:

    • Quickly transfer the cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 500 x g for 3 minutes at 4°C to pellet the cells.

  • Washing:

    • Rapidly aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge again at 500 x g for 1 minute at 4°C.

    • Aspirate the PBS completely.

  • Quenching and Lysis:

    • Add 1 mL of ice-cold 80% methanol (-80°C) to the cell pellet.

    • Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.

  • Extraction and Centrifugation:

    • Follow steps 4 and 5 from Protocol 1.

  • Sample Collection and Storage:

    • Follow steps 6 and 7 from Protocol 1.

Visualizations

L_Serine_Metabolism This compound This compound Glycine Glycine This compound->Glycine SHMT Cysteine Cysteine This compound->Cysteine Cystathionine β-synthase Pyruvate Pyruvate This compound->Pyruvate Serine Dehydratase Phosphatidylserine Phosphatidylserine This compound->Phosphatidylserine Sphingolipids Sphingolipids Phosphatidylserine->Sphingolipids

Caption: L-Serine Metabolic Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Incubate with This compound A->B C Harvest & Wash Cells B->C D Quench Metabolism (e.g., Cold Methanol) C->D E Lyse Cells D->E F Extract Metabolites E->F G Centrifuge to Remove Debris F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing & Isotopologue Analysis I->J

Caption: Experimental Workflow for Cell Extraction.

References

Troubleshooting poor incorporation of L-Serine-2-13C in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor incorporation of L-Serine-2-13C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing very low enrichment of this compound in my target metabolites. What are the primary causes?

A1: Low incorporation of this compound is a common issue that can stem from several factors. The most frequent causes are the presence of unlabeled L-serine in the culture medium, ongoing de novo synthesis of serine by the cells from other precursors like glucose, and suboptimal cell health or experimental conditions.

The primary sources of unlabeled L-serine are often components of the cell culture medium, especially fetal bovine serum (FBS).[1] Additionally, cells can synthesize their own serine from glucose via the glycolysis pathway.[2] It is crucial to systematically investigate these potential sources to identify the root cause of poor labeling.

A logical troubleshooting workflow can help isolate the issue.

start Start: Poor this compound Incorporation check_media Step 1: Verify Labeling Medium start->check_media check_serum Is serum dialyzed or charcoal-stripped? check_media->check_serum dialyze_serum Action: Use dialyzed or charcoal-stripped FBS to remove unlabeled amino acids. check_serum->dialyze_serum No check_synthesis Step 2: Assess De Novo Synthesis check_serum->check_synthesis Yes dialyze_serum->check_synthesis glucose_present Is glucose a major carbon source? check_synthesis->glucose_present inhibit_synthesis Consider PHGDH inhibitors or use labeled glucose to trace pathway activity. glucose_present->inhibit_synthesis Yes check_health Step 3: Evaluate Cell Health & Proliferation glucose_present->check_health No inhibit_synthesis->check_health growth_ok Are cells healthy and doubling as expected? check_health->growth_ok troubleshoot_growth Action: Troubleshoot general cell culture issues (contamination, media pH, CO2). growth_ok->troubleshoot_growth No check_protocol Step 4: Review Experimental Protocol growth_ok->check_protocol Yes troubleshoot_growth->check_protocol time_ok Was incubation time sufficient (>=5 doublings)? check_protocol->time_ok extend_time Action: Increase incubation time to allow for protein turnover and label incorporation. time_ok->extend_time No analyze Proceed to LC-MS Analysis time_ok->analyze Yes extend_time->analyze

Caption: Troubleshooting workflow for poor this compound incorporation.

Q2: How significantly does fetal bovine serum (FBS) affect labeling efficiency?

A2: Fetal bovine serum is a major source of unlabeled ("light") amino acids and other small molecules that can dilute your this compound tracer, leading to significantly reduced incorporation efficiency.[3] Standard, non-dialyzed FBS contains physiological concentrations of amino acids, including serine. To achieve high labeling efficiency, it is critical to minimize this contamination.

Solution: Use dialyzed or charcoal-dextran stripped FBS. Dialysis removes small molecules like amino acids while retaining essential proteins. Charcoal stripping is even more efficient at removing small molecules.[1]

Serum TypeUnlabeled Serine ContentExpected Labeling EfficiencyRecommendation
Standard FBSHighLow to Very LowNot recommended for isotope tracing.
Dialyzed FBS (dFBS)LowGood to HighRecommended for most applications.
Charcoal-Stripped FBS (csFBS)Very LowHigh to Very HighBest choice for maximizing incorporation.[1]
Q3: My cells can synthesize serine de novo. How does this impact my experiment?

A3: De novo synthesis is a critical factor. Many cell lines, especially rapidly proliferating ones like cancer cells, actively synthesize L-serine from the glycolytic intermediate 3-phosphoglycerate. This newly synthesized serine is unlabeled and will compete with the this compound you provide in the medium, diluting the isotopic enrichment in downstream metabolites.

The pathway involves three key enzymes:

  • PHGDH (Phosphoglycerate dehydrogenase)

  • PSAT1 (Phosphoserine aminotransferase 1)

  • PSPH (Phosphoserine phosphatase)

cluster_medium Cell Culture Medium cluster_cell Cell Cytoplasm Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Serine_13C This compound (Tracer) Serine_Pool Total Intracellular L-Serine Pool Serine_13C->Serine_Pool Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH Serine_Unlabeled Unlabeled L-Serine Pool PSPH->Serine_Unlabeled Serine_Unlabeled->Serine_Pool Downstream Downstream Metabolism (Glycine, Nucleotides, Lipids) Serine_Pool->Downstream

Caption: Competition between exogenous this compound and de novo synthesis.

Troubleshooting Steps:

  • Assess Pathway Activity: You can measure the expression of PHGDH to gauge the activity of this pathway in your cell line.

  • Pharmacological Inhibition: Consider using a PHGDH inhibitor to block de novo synthesis, though this may have other effects on cell metabolism.

  • Dual Tracing: Use a combination of labeled tracers, such as [U-13C]-glucose and this compound, to quantify the relative contribution of each pathway.

Q4: How long should I incubate my cells with the labeled serine?

A4: Achieving high isotopic enrichment requires sufficient time for the labeled amino acid to be incorporated into proteins and for existing unlabeled proteins to be turned over. For proteomic studies using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), a minimum of five cell doublings is recommended to ensure incorporation of at least 97%.

For metabolomic studies, the time to reach "isotopic steady state" varies by pathway:

  • Glycolysis & TCA Cycle: Can reach steady state in minutes to a few hours.

  • Nucleotides & Complex Lipids: Can take much longer, often up to 24 hours or more, to achieve steady state labeling.

Recommendation: If you are unsure, perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific cell line and target metabolites.

Q5: My cells grow slowly or appear unhealthy in the custom labeling medium. How does this affect incorporation?

A5: Cell health is paramount for active metabolism and tracer incorporation. Slow growth, low viability, or cellular stress will directly impact nutrient uptake and metabolic flux, leading to poor and inconsistent labeling.

Common Causes of Poor Cell Health in Labeling Media:

  • Missing Essential Nutrients: Custom "drop-out" media lacking certain amino acids can be stressful if not properly formulated.

  • pH Imbalance: Ensure the buffering system (e.g., bicarbonate concentration) is matched to your incubator's CO2 level.

  • Contamination: Microbial contamination can drastically alter the metabolic environment and compete for nutrients.

Solution:

  • Confirm Medium Formulation: Double-check that all essential nutrients, aside from the one you are tracing, are present at the correct concentrations.

  • Monitor Cell Viability: Perform a viability assay (e.g., Trypan Blue) before and after the labeling period.

  • Run a Parallel Control: Culture cells in their normal, complete growth medium in parallel with the labeling experiment. Compare their morphology and growth rate to ensure the labeling medium itself is not the cause of stress.

Experimental Protocols

Protocol 1: Preparation of Labeling Medium

This protocol describes how to prepare a labeling medium that minimizes sources of unlabeled L-serine.

  • Base Medium: Start with a serine-free formulation of your desired base medium (e.g., DMEM, RPMI-1640).

  • Serum Treatment: Add 10% dialyzed Fetal Bovine Serum (dFBS). For maximum efficiency, use charcoal-stripped FBS.

  • Supplementation: Add all other necessary supplements (e.g., glutamine, penicillin-streptomycin).

  • Add Labeled Serine: Dissolve this compound in sterile PBS or directly into the medium to the desired final concentration (typically matching the physiological concentration in the standard medium formulation).

  • Sterilization: Filter the complete medium through a 0.22 µm sterile filter.

  • Storage: Store at 4°C and protect from light. Use within 2-4 weeks.

Protocol 2: Assessing Labeling Incorporation Efficiency

This workflow allows you to quantify the percentage of this compound incorporation.

Caption: Experimental workflow for checking this compound incorporation efficiency.

Data Analysis: The incorporation efficiency can be calculated from the mass isotopologue distribution (MID) of serine.

  • Enrichment (%) = [Area(Serine M+1)] / [Area(Serine M+0) + Area(Serine M+1)] * 100

An enrichment of >95% is generally considered good for metabolomic tracing experiments.

References

Data analysis workflow for L-Serine-2-13C isotope tracing experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Serine-2-13C for isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in metabolic tracing?

This compound is a stable isotope-labeled version of the amino acid L-serine, where the carbon atom at the second position (C2) is replaced with a heavy isotope of carbon (13C).[1][2] It is a non-radioactive tracer used to investigate the metabolic fate of serine in various biological systems.[2] Its primary applications include:

  • Tracing Serine Metabolism: Following the incorporation of the 13C label into downstream metabolites to elucidate the activity of serine-dependent pathways.

  • One-Carbon Metabolism Analysis: Serine is a major source of one-carbon units for the folate cycle, crucial for nucleotide synthesis and methylation reactions. Tracing the 13C label from this compound helps in understanding the contribution of serine to these processes.

  • Glycine (B1666218) Synthesis and Interconversion: Investigating the dynamic conversion of serine to glycine, a key reaction in cellular metabolism.

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through serine-related pathways.[3]

Q2: Which key metabolic pathways can be traced using this compound?

This compound is instrumental in tracing several central metabolic pathways:

  • Serine-Glycine Conversion: The direct conversion of serine to glycine is a primary route for the transfer of the 13C label.

  • One-Carbon Metabolism (Folate Cycle): The C2 of serine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key one-carbon donor.

  • Nucleotide Synthesis: The one-carbon units derived from serine are essential for the synthesis of purines and thymidylate.

  • Sphingolipid and Phospholipid Biosynthesis: Serine is a backbone for the synthesis of these crucial lipid molecules.

  • Cysteine and Taurine Synthesis: Through the transsulfuration pathway, the carbon skeleton of serine contributes to the synthesis of these sulfur-containing amino acids.

Q3: What are the expected labeling patterns in downstream metabolites when using this compound?

When using this compound as a tracer, the 13C label is expected to appear in various downstream metabolites. The primary and most direct labeling will be observed in glycine. The conversion of this compound to glycine via serine hydroxymethyltransferase (SHMT) will result in the formation of Glycine-2-13C.

Below is a table summarizing the expected mass isotopologue distribution (MID) for key metabolites. M+n represents the mass isotopologue with 'n' 13C atoms incorporated.

MetaboliteExpected Labeled Isotopologue(s)Pathway
GlycineM+1 (from the C2 of serine)Serine-Glycine Conversion
5,10-CH2-THFM+1One-Carbon Metabolism
Purines (e.g., AMP, GMP)M+1 (in the purine (B94841) ring)Nucleotide Synthesis
Thymidylate (dTMP)M+1 (in the methyl group)Nucleotide Synthesis
CysteineM+1 (in the carbon backbone)Transsulfuration Pathway

Q4: How do I correct for natural 13C abundance in my data?

It is crucial to correct for the natural abundance of 13C (approximately 1.1%) in your mass spectrometry data to accurately determine the enrichment from the this compound tracer. This correction is typically performed using algorithms that account for the isotopic distribution of all atoms in the metabolite and any derivatization agents used. Several software packages and online tools are available for natural abundance correction.

Troubleshooting Guide

Issue 1: Low or No Labeling Detected in Downstream Metabolites

  • Possible Cause: Insufficient tracer incorporation.

    • Troubleshooting Steps:

      • Verify Tracer Purity and Concentration: Ensure the this compound tracer is of high purity and the concentration in the culture medium is appropriate for your experimental system.

      • Optimize Labeling Time: The time required to reach isotopic steady state can vary between cell types and metabolic pathways. Perform a time-course experiment to determine the optimal labeling duration.

      • Check Cell Viability and Proliferation: Ensure that the cells are healthy and actively metabolizing. Poor cell health can lead to reduced metabolic activity and tracer uptake.

      • Confirm Serine Uptake: If possible, measure the uptake of serine from the medium to confirm that the cells are transporting the tracer.

  • Possible Cause: Analytical issues during sample preparation or mass spectrometry.

    • Troubleshooting Steps:

      • Review Metabolite Extraction Protocol: Ensure your extraction method is efficient for polar metabolites like amino acids.

      • Check for Ion Suppression: Co-eluting compounds can suppress the ionization of your target metabolites. Optimize your chromatography to improve separation.

      • Verify Mass Spectrometer Settings: Confirm that the mass spectrometer is properly calibrated and that the scan parameters are optimized for the detection of your target metabolites.

Issue 2: Inconsistent or High Variability in Labeling Enrichment Between Replicates

  • Possible Cause: Inconsistent cell culture conditions.

    • Troubleshooting Steps:

      • Standardize Seeding Density and Growth Phase: Ensure all experimental replicates have a similar number of cells and are in the same growth phase.

      • Maintain Consistent Media Composition: Use the same batch of media and supplements for all replicates to avoid variations in nutrient availability.

  • Possible Cause: Variability in sample handling and extraction.

    • Troubleshooting Steps:

      • Quench Metabolism Rapidly and Consistently: Use a rapid and standardized quenching method (e.g., cold methanol) to halt enzymatic activity immediately.

      • Ensure Complete and Consistent Extraction: Use a consistent volume of extraction solvent and ensure thorough homogenization or lysis of the cells.

Issue 3: Difficulty in Separating and Quantifying Serine and Glycine

  • Possible Cause: Co-elution of serine and glycine in the chromatographic separation.

    • Troubleshooting Steps:

      • Optimize LC Method: Adjust the gradient, flow rate, or column chemistry of your liquid chromatography method to improve the separation of these two amino acids.

      • Consider Derivatization: Derivatizing serine and glycine can improve their chromatographic separation and ionization efficiency in both GC-MS and LC-MS.

  • Possible Cause: Isotopic overlap and fragmentation in the mass spectrometer.

    • Troubleshooting Steps:

      • Use High-Resolution Mass Spectrometry: High-resolution instruments can help distinguish between isotopologues with very similar mass-to-charge ratios.

      • Optimize Fragmentation for MS/MS: If using tandem mass spectrometry, optimize the collision energy to generate specific and quantifiable fragment ions for serine and glycine.

Experimental Protocols

Detailed Methodology for this compound Isotope Tracing in Cultured Cells

  • Cell Culture and Seeding:

    • Culture cells in standard growth medium to the desired confluence.

    • Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Labeling:

    • Prepare labeling medium by supplementing serine- and glycine-free medium with a known concentration of this compound and other essential amino acids.

    • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells and incubate for the desired duration (determined by a time-course experiment).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Rapidly wash the cells with ice-cold 0.9% NaCl solution.

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Perform a freeze-thaw cycle to ensure complete cell lysis.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS:

    • Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Use a suitable column for polar metabolite separation (e.g., HILIC).

    • Acquire data in full scan mode to detect all mass isotopologues of the target metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to serine, glycine, and other downstream metabolites based on their retention time and mass-to-charge ratio.

    • Integrate the peak areas for each mass isotopologue (M+0, M+1, etc.).

    • Correct the raw data for the natural abundance of 13C.

    • Calculate the fractional contribution of the tracer to each metabolite pool.

Visualizations

L_Serine_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture tracer_labeling 2. This compound Labeling cell_culture->tracer_labeling quenching 3. Rapid Quenching tracer_labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms_analysis 5. LC-MS Analysis extraction->lcms_analysis Metabolite Extract data_processing 6. Data Processing & Peak Integration lcms_analysis->data_processing Raw Data correction 7. Natural Abundance Correction data_processing->correction Peak Intensities flux_analysis 8. Metabolic Flux Analysis correction->flux_analysis Corrected Isotope Distributions L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_other_pathways Other Pathways 3_PG 3-Phosphoglycerate L_Serine This compound 3_PG->L_Serine De novo synthesis Glycine Glycine (M+1) L_Serine->Glycine SHMT CH2_THF 5,10-CH2-THF (M+1) L_Serine->CH2_THF Sphingolipids Sphingolipids L_Serine->Sphingolipids Cysteine Cysteine (M+1) L_Serine->Cysteine THF THF Purines Purines (M+1) CH2_THF->Purines dTMP dTMP (M+1) CH2_THF->dTMP GlycineTHF GlycineTHF GlycineTHF->CH2_THF

References

How to address matrix effects in L-Serine-2-13C quantification?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of L-Serine using L-Serine-2-13C as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of L-Serine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as L-Serine, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?

A2: A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte of interest (L-Serine).[3] this compound will co-elute with the endogenous L-Serine, experiencing the same degree of matrix effects.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reliable results.

Q3: How can I qualitatively and quantitatively assess matrix effects in my L-Serine assay?

A3:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of L-Serine is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the baseline signal of L-Serine indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. The peak response of L-Serine spiked into a blank matrix extract is compared to the response of L-Serine in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).

Q4: What are the primary strategies to mitigate matrix effects?

A4: The primary strategies can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate L-Serine from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry, such as hydrophilic interaction chromatography (HILIC).

  • Use of a SIL-IS: As mentioned in Q2, using this compound is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on L-Serine ionization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in L-Serine peak areas between replicate injections of the same sample. Inconsistent matrix effects.- Ensure the consistent and precise addition of the this compound internal standard to all samples, calibrators, and QCs. - Improve the sample preparation method to more effectively remove matrix interferences. Consider switching from protein precipitation to SPE or LLE. - Optimize the chromatographic method to better separate L-Serine from interfering peaks.
Poor accuracy and precision in Quality Control (QC) samples. Uncompensated matrix effects affecting the analyte and internal standard differently.- Verify the purity of the this compound internal standard. - Ensure that the concentration of the internal standard is appropriate and consistent across all samples. - Evaluate matrix effects from different lots of the biological matrix to assess lot-to-lot variability.
Significant ion suppression observed during post-column infusion at the retention time of L-Serine. Co-elution of highly abundant matrix components (e.g., phospholipids).- Modify the chromatographic gradient to elute L-Serine in a "cleaner" region of the chromatogram. - Implement a sample preparation method specifically designed to remove the interfering class of compounds (e.g., a phospholipid removal plate/cartridge).
Calibration curve has a poor correlation coefficient (r²) in the matrix but is linear in solvent. Strong and variable matrix effects across the concentration range.- Prepare matrix-matched calibrators by spiking known concentrations of L-Serine into the same blank biological matrix as the samples. - If a suitable blank matrix is unavailable, consider using a surrogate matrix (e.g., phosphate-buffered saline) for the calibration curve, but validate its appropriateness.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike L-Serine and this compound into the reconstitution solvent at a known concentration (e.g., a mid-range QC concentration).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike L-Serine and this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike L-Serine and this compound into the blank biological matrix before the sample preparation procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot of the matrix:

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the Recovery (RE) :

    • RE (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100

  • Calculate the Internal Standard (IS) Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma)
  • To 50 µL of plasma sample, calibrator, or QC, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Quantitative Data Summary

Table 1: Representative Matrix Effect and Recovery Data for L-Serine in Human Plasma

AnalyteConcentration (ng/mL)Matrix Factor (Mean ± SD, n=6 lots)Recovery (%) (Mean ± SD)IS-Normalized Matrix Factor (Mean ± SD)
L-Serine100 (Low QC)0.85 ± 0.0584.11.03 ± 0.04
L-Serine1000 (Mid QC)0.82 ± 0.0478.41.01 ± 0.03
L-Serine4000 (High QC)0.79 ± 0.0676.40.99 ± 0.05
This compound5000.83 ± 0.0482.3N/A

Data is illustrative and based on typical values reported in method validation studies.

Visualizations

MatrixEffectWorkflow Workflow for Addressing Matrix Effects A Problem Identification (Poor reproducibility, inaccuracy) B Qualitative Assessment (Post-Column Infusion) A->B C Quantitative Assessment (Post-Extraction Spike) B->C D Matrix Effect Confirmed? C->D E Optimize Sample Preparation (SPE, LLE, Dilution) D->E Yes J No Significant Matrix Effect D->J No F Optimize Chromatography (Gradient, Column) E->F G Implement SIL-IS (this compound) F->G H Method Validation G->H I Routine Analysis H->I J->H

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.

MatrixEffectMechanism Mechanism of Ion Suppression in ESI cluster_0 ESI Droplet A Analyte (L-Serine) D Solvent Evaporation F Gas-Phase Ions (To Mass Spec) A->F Ideal Ionization B Matrix Component (e.g., Phospholipid) B->F Suppresses Analyte Ionization C Solvent E Competition for Surface/Charge D->E E->F G Reduced Analyte Signal (Ion Suppression) F->G

Caption: Ion suppression mechanism in electrospray ionization (ESI).

SID_Principle Principle of Stable Isotope Dilution cluster_effects Systematic Errors A Biological Sample (Unknown [L-Serine]) B Add Known Amount of This compound (IS) A->B C Sample Preparation (Extraction, Cleanup) B->C D LC-MS/MS Analysis C->D E Measure Peak Area Ratio (L-Serine / this compound) D->E F Quantify against Calibration Curve E->F Err1 Matrix Effects E->Err1 Compensates For Err2 Extraction Loss E->Err2 Compensates For Err3 Instrument Variability E->Err3 Compensates For G Accurate [L-Serine] F->G Err1->C Err1->D Err2->C Err2->D Err3->C Err3->D

Caption: How Stable Isotope Dilution (SID) compensates for analytical errors.

References

Calibration curve standards for L-Serine-2-13C absolute quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the absolute quantification of L-Serine using L-Serine-2-13C as an internal standard. This guide is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the absolute quantification of L-Serine?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS).[1] It is chemically and physically almost identical to the endogenous L-Serine being quantified. In LC-MS/MS analysis, the SIL-IS is added at a known concentration to all samples, calibrators, and quality controls before sample preparation.[2] It co-elutes with the analyte and experiences similar matrix effects, ionization suppression or enhancement, and variability during sample processing.[1][2][3] By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, these variations can be corrected, leading to more accurate and precise results.

Q2: What is a typical calibration curve concentration range for L-Serine in plasma?

A2: The calibration curve range for L-Serine should encompass the expected physiological concentrations in the samples being analyzed. For human plasma, L-Serine concentrations typically range from 0.1 to 100 µg/mL. Therefore, a suitable calibration curve could range from 0.1 µg/mL to 100 µg/mL. Another study for D-Serine in human plasma used a range of 0.19–25.0 nmol/ml. It is crucial to validate the linearity, accuracy, and precision within the selected range.

Q3: What are the acceptance criteria for a calibration curve?

A3: A well-performing calibration curve is essential for accurate quantification. Key acceptance criteria include:

  • Linearity (R²): The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) for each calibration point should be ≤ 15% (≤ 20% for the LLOQ).

  • Regression Model: A simple linear regression model, often with 1/x or 1/x² weighting, is commonly used.

Q4: What are "matrix effects" and how can they be minimized?

A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids in plasma). This can lead to inaccurate quantification. Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering components.

  • Chromatographic Separation: Optimizing the LC method to separate L-Serine from matrix components is crucial. Hydrophilic Interaction Chromatography (HILIC) is often effective for retaining and separating polar compounds like L-Serine.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound will experience similar matrix effects as the unlabeled L-Serine, allowing for effective normalization and correction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the absolute quantification of L-Serine.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions with Column For polar, basic compounds like L-Serine, interactions with residual silanols on silica-based columns can cause peak tailing. Solution: Use a mobile phase with a buffer (e.g., ammonium (B1175870) formate) and an acidic modifier (e.g., formic acid) to minimize these interactions. Consider using an end-capped column.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase. Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
Column Void or Contamination A void at the column inlet or contamination can lead to distorted peak shapes. Solution: Reverse-flush the column with a strong solvent (check manufacturer's instructions). If the problem persists, the column may need to be replaced.
Problem 2: Low or No Signal for L-Serine and/or this compound
Potential Cause Recommended Solution
MS Source Contamination The ion source can become contaminated over time, leading to a drop in sensitivity. Solution: Clean the ion source, including the capillary and cone, according to the manufacturer's protocol.
Incorrect MS/MS Transitions The precursor and product ion masses (m/z) in the method may be incorrect. Solution: Infuse a standard solution of L-Serine and this compound directly into the mass spectrometer to optimize and confirm the MRM transitions.
Sample Preparation Issues Inefficient extraction or degradation of the analyte during sample preparation. Solution: Review the sample preparation protocol. Ensure complete protein precipitation and efficient extraction. Keep samples on ice to minimize enzymatic degradation.
Mobile Phase Issues Incorrectly prepared mobile phase or microbial growth. Solution: Prepare fresh mobile phases using LC-MS grade solvents and additives.
Problem 3: High Variability in this compound (Internal Standard) Peak Area
Potential Cause Recommended Solution
Inconsistent Pipetting Inaccurate or inconsistent addition of the internal standard to the samples. Solution: Use calibrated pipettes and ensure consistent pipetting technique. Add the IS as early as possible in the sample preparation workflow.
Variable Matrix Effects Significant differences in the matrix composition between samples can lead to variable ion suppression/enhancement of the IS. Solution: While the IS is meant to correct for this, extreme variability may indicate a need for improved sample cleanup to remove the source of the interference.
Autosampler Issues Inconsistent injection volumes. Solution: Purge the autosampler and check for air bubbles in the syringe and sample loop. Perform an injection precision test.
Internal Standard Stability The internal standard may be degrading in the reconstituted samples in the autosampler. Solution: Perform a stability study of the processed samples in the autosampler over the expected run time.

Experimental Protocols

Protocol 1: L-Serine Calibration Standard and Quality Control (QC) Preparation in Plasma

This protocol describes the preparation of an eight-point calibration curve and three levels of QCs in a surrogate matrix (e.g., stripped plasma or PBS) for the quantification of L-Serine.

Materials:

  • L-Serine certified standard

  • This compound internal standard

  • Human plasma (K2EDTA), stripped of endogenous L-Serine or a suitable surrogate matrix like phosphate-buffered saline (PBS).

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL primary stock solution of L-Serine in water.

    • Prepare a 1 mg/mL primary stock solution of this compound in water.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the L-Serine primary stock solution with 50:50 ACN:water to create a series of working standard solutions.

  • Preparation of Internal Standard Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water. The optimal concentration should be determined during method development and is typically in the low to mid-range of the calibration curve.

  • Preparation of Calibration Curve Standards (0.1 - 100 µg/mL):

    • To a series of microcentrifuge tubes, add the appropriate amount of each L-Serine working standard solution to the surrogate matrix to achieve the final concentrations.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 50, and 80 µg/mL) in the surrogate matrix.

Table of Calibration Standards and QC Samples:

Sample ID L-Serine Concentration (µg/mL)
Cal 1 (LLOQ)0.1
Cal 20.5
Cal 32.5
Cal 410
Cal 525
Cal 650
Cal 775
Cal 8 (ULOQ)100
QC Low0.3
QC Mid50
QC High80
Protocol 2: Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters

LC System:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 95% B

    • 1-6 min: Linear gradient to 50% B

    • 6-8 min: Hold at 50% B

    • 8.1-10 min: Return to 95% B and re-equilibrate

MS System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Serine: Precursor ion (Q1) [M+H]⁺ > Product ion (Q3)

    • This compound: Precursor ion (Q1) [M+H]⁺ > Product ion (Q3)

    • Note: Specific m/z values for precursor and product ions should be optimized for the instrument being used.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimize for the specific instrument.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare L-Serine Calibration Standards & QCs s3 Aliquot Plasma Samples, Standards, and QCs s1->s3 s2 Prepare this compound Internal Standard Solution s4 Spike with Internal Standard s2->s4 s3->s4 e1 Protein Precipitation (Ice-cold Acetonitrile) s4->e1 e2 Vortex & Incubate e1->e2 e3 Centrifuge e2->e3 e4 Collect Supernatant e3->e4 a1 Inject Sample e4->a1 a2 HILIC Chromatography a1->a2 a3 Mass Spectrometry (MRM Mode) a2->a3 d1 Integrate Peak Areas (L-Serine & this compound) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify L-Serine Concentration d3->d4

Caption: Experimental workflow for L-Serine absolute quantification.

troubleshooting_workflow decision decision issue issue solution solution start Start Troubleshooting issue_node Inaccurate or Imprecise Results start->issue_node check_is Check Internal Standard (this compound) Performance issue_node->check_is is_ok IS Area Consistent? check_is->is_ok Yes is_variable IS Area Variable? check_is->is_variable No check_chromatography Evaluate Chromatography (Peak Shape, Retention Time) is_ok->check_chromatography check_sample_prep Review Sample Preparation Protocol is_variable->check_sample_prep check_sample_prep->solution Optimize Pipetting & Extraction Steps peak_shape_issue Poor Peak Shape? check_chromatography->peak_shape_issue Yes rt_shift Retention Time Shift? check_chromatography->rt_shift No, Peak Shape OK peak_shape_issue->solution Adjust Mobile Phase, Check/Replace Column check_ms Check MS Performance (Sensitivity, Calibration) rt_shift->check_ms No, RT OK rt_shift_decision Consistent Shift? rt_shift->rt_shift_decision Yes check_ms->solution Clean Ion Source, Recalibrate MS rt_shift_decision->solution Yes Re-equilibrate Column, Check for Leaks rt_shift_decision->solution No (Random) Check for Air Bubbles, Autosampler Issues

Caption: Troubleshooting decision tree for L-Serine quantification.

References

Validation & Comparative

Validating L-Serine-2-13C Tracing Results: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of key orthogonal methods to validate L-Serine-2-13C tracing data, complete with experimental protocols and representative data for researchers, scientists, and drug development professionals.

Primary Method: this compound Isotope Tracing

The foundational experiment involves culturing cells in a medium where standard L-serine is replaced with this compound. Following incubation, metabolites are extracted and analyzed by LC-MS to measure the mass isotopologue distribution (MID) in serine and downstream metabolites. An increase in the M+1 peak for serine and its derivatives indicates active uptake and metabolism. When tracing glucose-derived serine synthesis, [U-13C]-glucose is used, and an increase in M+3 serine confirms de novo synthesis.

Orthogonal Method 1: Western Blotting for Metabolic Enzyme Expression

Rationale: An observed increase in flux through the serine synthesis pathway, indicated by enhanced incorporation of labeled carbons from glucose into the serine pool, should correlate with the expression levels of the pathway's key enzymes. Western blotting provides a semi-quantitative measure of the protein levels of these enzymes, offering a direct biological correlate to the flux data.

Experimental Protocol: Western Blotting for PHGDH, PSAT1, and PSPH

This protocol is adapted from standard cell signaling technology procedures.[1][2]

  • Sample Preparation:

    • Harvest cells from both control and experimental conditions (e.g., cultured in different media affecting serine synthesis).

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration for each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 4-20% gradient gel) along with a molecular weight marker.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer. Recommended antibodies include:

      • Anti-PHGDH

      • Anti-PSAT1[3]

      • Anti-PSPH

      • Anti-Vinculin or β-actin (as a loading control)

  • Secondary Antibody and Detection:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification:

    • Quantify band intensities using image analysis software. Normalize the intensity of target proteins to the loading control.

Data Presentation: Enzyme Expression vs. De Novo Serine Synthesis

The following table summarizes data adapted from a study showing that A549 lung cancer cells cultured in a physiological medium (Plasmax), which has lower serine levels than standard DMEM, exhibit increased de novo serine synthesis from glucose, which correlates with upregulated expression of SSP enzymes.[4]

Culture Medium[U-13C]-Glucose Incorporation into Serine Pool (M+3 %)PHGDH Expression (Relative to Loading Control)PSAT1 Expression (Relative to Loading Control)PSPH Expression (Relative to Loading Control)
DMEM 15%1.01.01.0
Plasmax 40%2.51.82.1

Table 1: Correlation of increased 13C-glucose incorporation into serine with elevated protein expression of key serine synthesis pathway enzymes.[4]

Orthogonal Method 2: Enzyme Activity Assays

Rationale: While Western blotting confirms protein presence, it does not measure its functional activity. A direct enzymatic assay for the rate-limiting enzyme, 3-Phosphoglycerate Dehydrogenase (PHGDH), provides quantitative data on the pathway's capacity, which can be directly compared with flux measurements derived from tracing experiments.

Experimental Protocol: PHGDH Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the production of NADH, a co-product of the PHGDH-catalyzed reaction.

  • Sample Preparation:

    • Homogenize tissue (20 mg) or cells (4 x 10^6) in 400 µL of ice-cold PHGDH Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant (lysate).

    • (Optional) Perform an ammonium (B1175870) sulfate (B86663) precipitation to remove small molecule interferences.

  • Standard Curve Preparation:

    • Prepare a series of NADH standards (e.g., 0, 2.5, 5, 7.5, 10 nmol/well) by diluting a stock solution in the PHGDH Assay Buffer.

  • Assay Reaction:

    • Add 2-50 µL of cell lysate to wells of a 96-well clear plate. Adjust the final volume to 50 µL with PHGDH Assay Buffer.

    • Prepare a Reaction Mix containing PHGDH Substrate (3-phosphoglycerate and NAD+) and a developer that converts NADH to a colorimetric signal.

    • Add 50 µL of the Reaction Mix to each sample and standard well.

    • For background control, prepare a mix without the PHGDH substrate and add it to separate wells containing the sample.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

    • Subtract the background reading from the sample reading.

    • Calculate the change in absorbance over time (ΔOD/Δt).

    • Determine the PHGDH activity using the NADH standard curve, typically expressed in mU/mg of protein. (1 mU = 1 nmol of NADH generated per minute).

Data Presentation: Comparison of Metabolic Flux and Enzyme Activity
ConditionSerine Synthesis Flux (nmol/hr/mg protein) from 13C TracingPHGDH Activity (nmol/min/mg protein)Interpretation
Control 50.01.2Basal level of serine synthesis flux is supported by the measured enzyme activity.
Treatment X 125.03.1A significant increase in flux correlates well with a measured increase in PHGDH activity, validating the tracing result.
Treatment Y 45.00.4A decrease in flux is confirmed by a reduction in enzyme activity, suggesting pathway inhibition.

Table 2: A representative data table comparing this compound tracing flux data with PHGDH enzyme activity measurements.

Orthogonal Method 3: Metabolite Pool Size Quantification

Rationale: Alterations in the flux through the serine synthesis and utilization pathways can impact the steady-state concentrations (pool sizes) of serine and closely related amino acids like glycine (B1666218). Quantifying these endogenous pools via LC-MS/MS provides another layer of validation for the observed metabolic shifts.

Experimental Protocol: LC-MS/MS for Serine and Glycine Quantification

This is a general protocol for targeted amino acid analysis.

  • Metabolite Extraction:

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol (B129727) to cell pellets.

    • Vortex thoroughly and incubate at -80°C for 15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile).

    • Add a mix of stable isotope-labeled internal standards (e.g., L-Serine-13C3,15N and Glycine-13C2,15N) to each sample for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the samples onto an LC system coupled with a triple quadrupole mass spectrometer.

    • Separate amino acids using a suitable column, such as a HILIC column.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for serine, glycine, and their respective internal standards.

  • Data Analysis:

    • Generate a standard curve for each amino acid using known concentrations.

    • Calculate the concentration of serine and glycine in each sample by normalizing the peak area of the endogenous metabolite to the peak area of its corresponding internal standard and comparing it to the standard curve.

    • Normalize the final concentration to the initial cell number or protein amount.

Data Presentation: Metabolite Pool Sizes
ConditionIntracellular Serine (nmol/10^6 cells)Intracellular Glycine (nmol/10^6 cells)Interpretation
Control 1.52.0Baseline metabolite concentrations.
PHGDH Overexpression 3.83.5Increased de novo serine synthesis flux (from tracing) is validated by a significant increase in both serine and its downstream product, glycine.
Serine-free Media 0.40.7Depletion of extracellular serine leading to reduced uptake (from tracing) is confirmed by drastically lower intracellular pools of serine and glycine.

Table 3: Example data illustrating how changes in serine and glycine pool sizes can corroborate findings from this compound tracing experiments.

Mandatory Visualizations

De_Novo_L_Serine_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways 3PG 3-Phosphoglycerate 3PHP 3-Phosphohydroxypyruvate 3PS 3-Phosphoserine 3PHP->3PS PSAT1 nadh_out NADH 3PHP->nadh_out LSerine L-Serine 3PS->LSerine PSPH akg_out α-KG 3PS->akg_out Glycine Glycine LSerine->Glycine SHMT pi_out Pi LSerine->pi_out OneCarbon One-Carbon Units (for Nucleotides, etc.) Glycine->OneCarbon nad_in NAD+ nad_in->3PHP glu_in Glutamate glu_in->3PS h2o_in H2O h2o_in->LSerine

Caption: The De Novo L-Serine Synthesis Pathway from Glycolysis.

Validation_Workflow cluster_validation Orthogonal Validation Methods start Hypothesis: Altered Serine Metabolism primary Primary Experiment: This compound Tracing (or 13C-Glucose) start->primary result Result: Change in 13C Incorporation (Metabolic Flux) primary->result Generates flux data western Method 1: Western Blot for SSP Enzymes (PHGDH, etc.) result->western Corroborate with protein levels activity Method 2: PHGDH Enzyme Activity Assay result->activity Corroborate with enzyme function pools Method 3: Metabolite Pool Size Quantification (LC-MS) result->pools Corroborate with metabolite levels conclusion Validated Conclusion: Robust evidence for altered serine pathway activity western->conclusion activity->conclusion pools->conclusion

Caption: Experimental workflow for validating L-Serine tracing results.

References

A Researcher's Guide: Comparing L-Serine-2-13C and L-Serine-1-13C as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of cellular pathways. L-serine, a non-essential amino acid, sits (B43327) at a critical metabolic crossroads, contributing to one-carbon metabolism, nucleotide synthesis, and lipid production. The choice of isotopically labeled serine is therefore paramount for accurately tracing its metabolic fate. This guide provides an objective comparison of two commonly used tracers, L-Serine-2-13C and L-Serine-1-13C, supported by an understanding of serine's metabolic pathways and generalized experimental protocols.

Distinguishing the Tracers: A Tale of Two Carbons

The key difference between this compound and L-Serine-1-13C lies in the position of the heavy carbon isotope. This seemingly small distinction has profound implications for which downstream metabolic pathways can be effectively traced.

  • L-Serine-1-13C: The label is on the carboxyl carbon (C1). This carbon is lost as CO2 during the conversion of serine to pyruvate (B1213749) by serine dehydratase. Consequently, L-Serine-1-13C is not suitable for tracing carbon flow into the TCA cycle via pyruvate. However, its conversion to glycine (B1666218), where the C1 carbon is lost, makes it a specific tracer for monitoring the direct flux from serine to glycine.

  • This compound: The label is on the alpha-carbon (C2). This carbon is retained during the conversion of serine to both glycine and pyruvate. This makes this compound a more versatile tracer for probing multiple branches of serine metabolism, including one-carbon metabolism (via glycine) and entry into the TCA cycle (via pyruvate).

Data Presentation: Predicted Isotope Labeling Patterns

While direct, side-by-side quantitative experimental data comparing this compound and L-Serine-1-13C in a single study is limited in publicly available literature, we can predict the differential labeling of key downstream metabolites based on established biochemical pathways. The following table summarizes the expected percentage of 13C enrichment in major metabolites derived from each tracer, assuming the tracer is the sole source of exogenous serine. Actual enrichment will vary based on experimental conditions, cell type, and the contribution of endogenous serine synthesis.

MetaboliteExpected 13C Enrichment from L-Serine-1-13C (%)Expected 13C Enrichment from this compound (%)Rationale
Glycine 0100The conversion of serine to glycine involves the removal of the carboxyl group (C1). The alpha-carbon (C2) of serine becomes the alpha-carbon of glycine.
Pyruvate 0100Serine dehydratase converts serine to pyruvate, removing the amino group. The carboxyl carbon (C1) is lost, while the alpha-carbon (C2) becomes the carbonyl carbon of pyruvate.
Citrate (B86180) (first turn of TCA cycle) 050 (at C2 or C4)Pyruvate derived from this compound enters the TCA cycle as acetyl-CoA (labeled at the carbonyl carbon). In the first turn, this leads to citrate labeled at either C2 or C4. L-Serine-1-13C does not contribute to the pyruvate pool.
One-carbon units (e.g., in purines) 0100The one-carbon unit transferred during the serine-to-glycine conversion originates from the hydroxymethyl group (C3) of serine. However, the C2 of serine is passed to glycine, which is a key player in one-carbon metabolism.
Phosphatidylserine 100 (in the serine head group)100 (in the serine head group)The entire serine molecule is incorporated into phosphatidylserine.

Experimental Protocols

The following are generalized protocols for conducting metabolic tracer studies using 13C-labeled serine in cultured mammalian cells. These should be optimized based on the specific cell line and experimental goals.

Key Experiment 1: Steady-State Isotope Labeling

Objective: To determine the relative contribution of exogenous serine to various metabolic pathways at isotopic steady state.

Methodology:

  • Cell Culture: Plate cells at a density that allows for logarithmic growth throughout the experiment.

  • Labeling Medium Preparation: Prepare a custom cell culture medium lacking serine. Supplement this medium with either L-Serine-1-13C or this compound at a physiological concentration (e.g., 0.4 mM).

  • Adaptation (Optional): For some experiments, pre-culture cells in the labeling medium for one or two passages to ensure complete replacement of intracellular pools with the labeled serine.

  • Labeling: Replace the standard culture medium with the prepared 13C-serine labeling medium.

  • Incubation: Culture the cells for a predetermined period to reach isotopic steady state. This is typically 24-48 hours for mammalian cells, but should be determined empirically for the specific cell line and metabolites of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Analysis: Analyze the metabolite extracts using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the mass isotopomer distribution of target metabolites.

Key Experiment 2: Isotope Tracer Flux Analysis

Objective: To measure the dynamic flow (flux) of serine through metabolic pathways.

Methodology:

  • Cell Culture and Medium: As described for steady-state labeling.

  • Time-Course Labeling: After switching to the 13C-serine labeling medium, harvest cells at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Metabolite Extraction and Analysis: As described for steady-state labeling.

  • Data Analysis: The time-dependent changes in mass isotopomer distributions are used to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

Mandatory Visualization

The following diagrams illustrate the metabolic fate of the labeled carbons from L-Serine-1-13C and this compound, as well as a typical experimental workflow.

cluster_serine1 L-Serine-1-13C Tracing ser1 L-Serine-1-13C (HOCH2-CH(NH2)-*COOH) gly1 Glycine (H2NCH2-COOH) ser1->gly1 SHMT co2_1 CO2 ser1->co2_1 SHMT pyr1 Pyruvate (CH3-CO-COOH) ser1->pyr1 Serine Dehydratase ps1 Phosphatidylserine ser1->ps1

Caption: Metabolic fate of the labeled carbon from L-Serine-1-13C.

cluster_serine2 This compound Tracing ser2 This compound (HOCH2-CH(NH2)-COOH) gly2 Glycine (H2NCH2-COOH) ser2->gly2 SHMT pyr2 Pyruvate (CH3-*CO-COOH) ser2->pyr2 Serine Dehydratase ps2 Phosphatidylserine ser2->ps2 one_carbon One-Carbon Pool gly2->one_carbon tca TCA Cycle pyr2->tca

Caption: Metabolic fate of the labeled carbon from this compound.

cluster_workflow Experimental Workflow for 13C-Serine Tracing culture 1. Cell Culture labeling 2. Switch to 13C-Serine Medium culture->labeling incubation 3. Incubation (Time-course or Steady-state) labeling->incubation quench 4. Quench Metabolism incubation->quench extract 5. Metabolite Extraction quench->extract analysis 6. MS or NMR Analysis extract->analysis data 7. Data Analysis (Isotopomer Distribution) analysis->data

Caption: A generalized workflow for metabolic tracing experiments.

Conclusion

The selection of this compound versus L-Serine-1-13C as a metabolic tracer is contingent on the specific research question.

  • L-Serine-1-13C offers high specificity for tracing the direct conversion of serine to glycine, as the labeled carbon is lost in other major catabolic pathways.

  • This compound provides a broader view of serine's metabolic contributions, enabling the simultaneous tracking of carbon into one-carbon metabolism via glycine and into the TCA cycle via pyruvate.

For comprehensive studies aiming to understand the overall fate of the serine backbone, this compound is the more informative tracer. However, for studies focused specifically on the serine-glycine interconversion, L-Serine-1-13C can provide clearer, more targeted results. Researchers should carefully consider the metabolic pathways of interest when designing their stable isotope tracing experiments to ensure the chosen tracer will yield the most insightful data.

Cross-Validation of L-Serine-2-¹³C Isotope Tracing with Seahorse XF Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of two powerful metabolic analysis techniques: L-Serine-2-¹³C tracing and Seahorse XF assays. Understanding the metabolic fate of serine and its impact on cellular bioenergetics is critical in various research fields, including oncology, neuroscience, and immunology. This document outlines how stable isotope tracing, which follows the specific metabolic fate of the 2-¹³C labeled carbon from L-serine, can be synergistically combined with Seahorse XF analysis, which measures real-time rates of mitochondrial respiration and glycolysis. This dual approach offers a comprehensive view of how L-serine contributes to cellular metabolism and modulates overall energy production.

Comparative Overview of Techniques

FeatureL-Serine-2-¹³C TracingSeahorse XF Assay
Principle Tracks the incorporation of the ¹³C atom from labeled L-serine into downstream metabolites using mass spectrometry.Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[1]
Key Output Mass Isotopologue Distributions (MIDs) showing the fractional abundance of ¹³C in specific metabolites.Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[2]
Information Gained Direct evidence of pathway engagement; identifies the specific metabolic fate of L-serine's carbons.Overall cellular metabolic phenotype; measures rates of ATP production from oxidative phosphorylation and glycolysis.
Primary Application Elucidating specific metabolic pathways and nutrient contributions.[3]Assessing cellular bioenergetic function and identifying metabolic switching.[4]

Hypothetical Comparative Data

The following tables represent hypothetical data from a study investigating the metabolic effects of a hypothetical "Compound X" on cancer cells. These tables illustrate how data from L-Serine-2-¹³C tracing and Seahorse XF assays can be integrated to provide a cohesive metabolic story.

Table 1: L-Serine-2-¹³C Tracing Results - Fractional Contribution to Key Metabolites

This table shows the percentage of carbon in key metabolites derived from L-Serine-2-¹³C after a 24-hour incubation period, with and without Compound X treatment.

MetaboliteControl (% ¹³C Enrichment)Compound X Treated (% ¹³C Enrichment)Implied Metabolic Shift
Glycine45%25%Decreased flux through serine hydroxymethyltransferase (SHMT)
Pyruvate15%25%Increased serine-to-pyruvate conversion
Lactate (B86563)12%22%Increased glycolytic activity downstream of serine metabolism
Citrate (m+1)8%4%Reduced entry of serine-derived carbon into the TCA cycle

Table 2: Seahorse XF Mito Stress Test Results

This table summarizes the key parameters of mitochondrial function measured by the Seahorse XF Cell Mito Stress Test.[5]

Parameter (pmol O₂/min)ControlCompound X TreatedInterpretation
Basal Respiration150120Decreased baseline mitochondrial activity
ATP Production10070Reduced mitochondrial ATP synthesis
Maximal Respiration300180Impaired ability to respond to energy demand
Spare Respiratory Capacity15060Significantly reduced mitochondrial reserve

Table 3: Seahorse XF Glycolysis Stress Test Results

This table summarizes the key parameters of glycolytic function measured by the Seahorse XF Glycolysis Stress Test.

Parameter (mpH/min)ControlCompound X TreatedInterpretation
Glycolysis5080Increased basal glycolytic rate
Glycolytic Capacity100120Elevated maximum glycolytic potential
Glycolytic Reserve5040Reduced capacity to further increase glycolysis under stress

Interpretation of Combined Data

The integrated data suggests that Compound X induces a metabolic shift away from mitochondrial respiration and towards glycolysis. The L-Serine-2-¹³C tracing data reveals a specific mechanism: Compound X appears to inhibit the conversion of serine to glycine, while promoting its conversion to pyruvate, thereby fueling lactate production. The Seahorse data corroborates this by showing a decrease in mitochondrial respiration and a compensatory increase in glycolysis. This combined approach provides a more detailed and validated understanding of the metabolic reprogramming induced by Compound X.

Experimental Protocols

L-Serine-2-¹³C Metabolic Flux Analysis Protocol

This protocol outlines the steps for a typical stable isotope tracing experiment using L-Serine-2-¹³C.

  • Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing L-Serine-2-¹³C. The standard medium should be serine-free, to which the labeled serine is added at a physiological concentration. All other components of the medium should be unlabeled.

  • Labeling: Remove the standard culture medium and replace it with the ¹³C-labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol (B129727) to the plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

  • Sample Analysis:

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a vacuum or nitrogen stream.

    • Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Data Analysis: Analyze the mass isotopologue distributions (MIDs) of downstream metabolites to determine the fractional contribution of L-Serine-2-¹³C to their carbon backbones.

Seahorse XF Cell Mito Stress Test Protocol

This protocol outlines the standard procedure for assessing mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge in Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Preparation:

    • Remove the culture medium from the cells.

    • Wash once with the prepared XF assay medium.

    • Add the final volume of XF assay medium containing either vehicle control or the compound of interest.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Assay Execution: Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal OCR before sequentially injecting the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Seahorse XF Glycolysis Stress Test Protocol

This protocol outlines the standard procedure for assessing glycolytic function.

  • Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.

  • Assay Medium Preparation: Prepare Seahorse XF assay medium, typically without glucose, and supplemented with L-glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Preparation:

    • Remove the culture medium and wash cells with the prepared XF assay medium.

    • Add the final volume of XF assay medium containing either vehicle control or the compound of interest.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG).

  • Assay Execution: Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal ECAR before sequentially injecting the compounds to determine glycolysis, glycolytic capacity, and non-glycolytic acidification.

Visualizations

G cluster_serine_tracing L-Serine-2-¹³C Tracing Workflow cluster_seahorse Seahorse XF Assay Workflow cluster_integration Data Integration cell_culture Cell Culture labeling Incubate with L-Serine-2-¹³C cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms mid_analysis Mass Isotopologue Distribution Analysis lcms->mid_analysis conclusion Integrated Metabolic Conclusion mid_analysis->conclusion seed_cells Seed Cells in XF Plate prepare_media Prepare Assay Medium seed_cells->prepare_media hydrate_cartridge Hydrate Sensor Cartridge run_assay Run Seahorse XF Assay hydrate_cartridge->run_assay prepare_media->run_assay data_analysis OCR/ECAR Data Analysis run_assay->data_analysis data_analysis->conclusion

Caption: Proposed experimental workflow for cross-validation.

G l_serine L-Serine-2-¹³C glycine Glycine l_serine->glycine SHMT pyruvate Pyruvate l_serine->pyruvate c1_unit One-Carbon Units glycine->c1_unit lactate Lactate pyruvate->lactate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa tca TCA Cycle acetyl_coa->tca oxphos Oxidative Phosphorylation tca->oxphos glycolysis Glycolysis glycolysis->pyruvate

Caption: L-Serine integration into central carbon metabolism.

References

L-Serine-2-13C vs. Radioactive Isotopes: A Comparative Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes, safety, and data interpretation. For scientists and drug development professionals engaged in elucidating the intricate roles of L-serine in cellular metabolism, the selection between stable isotopes, such as L-Serine-2-13C, and traditional radioactive isotopes, like 14C-serine, warrants a detailed comparison. This guide provides an objective analysis of the advantages of employing this compound, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their studies.

Unveiling the Advantages of Stability: A Head-to-Head Comparison

The primary distinction between this compound and its radioactive counterparts lies in the inherent stability of the 13C isotope. Unlike radioactive isotopes that undergo spontaneous decay, emitting radiation, stable isotopes do not, rendering them non-radioactive and fundamentally safer to handle, transport, and dispose of. This inherent safety profile eliminates the need for specialized radiation safety protocols and licensed handling, thereby reducing administrative overhead and experimental costs.

Beyond safety, the use of this compound opens the door to modern analytical techniques that offer superior sensitivity and structural information. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal methods for detecting and quantifying 13C-labeled compounds. These techniques provide not only quantitative data on the incorporation of the isotope into various metabolites but also valuable structural information through fragmentation patterns in MS/MS and chemical shifts in NMR, aiding in the unambiguous identification of metabolic products.

A comparative study on the herbicide simazine, labeled with either 13C or 14C, highlights the practical differences in their application. While both isotopes can yield comparable results in determining metabolic pathways, the methodologies and associated considerations differ significantly. For instance, a study comparing 13C NMR and 14C tracer methods in hepatic metabolism found that the label distributions measured by both techniques were the same within the experimental errors, which ranged from ± 2% to ± 7%.[1] This suggests that for pathway elucidation, both isotopes are effective, but the advantages of 13C in terms of safety and analytical depth are compelling.

FeatureThis compound (Stable Isotope)Radioactive Serine (e.g., 14C-Serine)
Detection Method Mass Spectrometry (LC-MS/MS), NMR SpectroscopyLiquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)
Safety Non-radioactive, no specialized safety protocols required.[2]Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.[3][4]
Structural Information MS/MS provides fragmentation patterns for metabolite identification.[1] NMR provides detailed structural insights.No direct structural information from decay measurement.
Sensitivity High, dependent on the mass spectrometer's capabilities.Extremely high, especially with AMS.
Limit of Detection (LOD) Dependent on instrumentation; e.g., 0.015 µg/kg for 13C₃-simazine in soil by UPLC-MS/MS.Can be lower than MS-based methods, particularly with AMS.
Limit of Quantification (LOQ) Dependent on instrumentation; e.g., 0.08 µg/kg for 13C₃-simazine in soil by UPLC-MS/MS.Dependent on the specific activity of the labeled compound and counting efficiency.
Cost Higher initial cost for labeled compound, but potentially lower overall cost due to simplified handling and disposal.Lower initial cost for some labeled compounds, but higher costs associated with radioactive material management and disposal.
Regulatory Burden MinimalSignificant

Experimental Evidence: Kinetic Analysis of this compound

A study investigating the kinetic differences between human and bacterial serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, provides valuable quantitative data on the behavior of this compound in an enzymatic reaction. The researchers found that for the human SPT isoform, [2-13C]L-serine behaved similarly to the unlabeled L-serine, indicating no significant isotope effect on the enzyme's catalytic activity.

SubstrateK_M (mM)Specific Activity (nmol·min⁻¹·mg⁻¹)
L-Serine (unlabeled)2.72 ± 0.29396.7 ± 13.1
[2-13C]L-Serine3.64 ± 0.61410.6 ± 25.5

Data from a study on human serine palmitoyltransferase.

These findings are crucial as they demonstrate that the introduction of a 13C isotope at the second carbon position of L-serine does not significantly alter its biochemical properties in this context, ensuring that it accurately traces the metabolic fate of the natural amino acid.

Experimental Protocols: A Guide to this compound Metabolic Tracing

The following protocol outlines a general workflow for a metabolic flux analysis (MFA) experiment using this compound in mammalian cells, adapted from established 13C-MFA methodologies.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed culture medium containing this compound at a known concentration. The standard L-serine in the medium should be completely replaced with the labeled counterpart.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of this compound. The incubation time should be optimized to achieve a metabolic and isotopic steady state.

II. Metabolite Extraction
  • Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

III. Sample Analysis by LC-MS/MS
  • Chromatographic Separation: Inject the metabolite extract onto a liquid chromatography (LC) system equipped with a suitable column (e.g., HILIC for polar metabolites) to separate the individual metabolites.

  • Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of serine and its downstream metabolites.

  • Data Acquisition: Acquire data in a full scan mode to identify all labeled species and in a targeted MS/MS mode to confirm the identity of key metabolites.

IV. Data Analysis and Interpretation
  • Isotopologue Distribution Analysis: Determine the mass isotopologue distribution (MID) for serine and other relevant metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Metabolic Flux Calculation: Use computational software to fit the experimental MID data to a metabolic network model to calculate intracellular metabolic fluxes.

  • Pathway Elucidation: Interpret the labeling patterns to trace the metabolic fate of the 2-carbon of L-serine through various metabolic pathways.

Visualizing the Pathways and Processes

To better understand the application of this compound, the following diagrams illustrate the key metabolic pathways of L-serine and a typical experimental workflow.

L_Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT 5,10-methylene-THF 5,10-methylene-THF L-Serine->5,10-methylene-THF Glycine->5,10-methylene-THF THF THF THF->5,10-methylene-THF Purine Synthesis Purine Synthesis 5,10-methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-methylene-THF->Thymidylate Synthesis L_Serine_Tracing_Workflow Cell Culture Cell Culture This compound Labeling This compound Labeling Cell Culture->this compound Labeling Metabolite Extraction Metabolite Extraction This compound Labeling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation

References

A Head-to-Head Comparison: L-Serine-2-13C versus L-Serine-d3 for Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. L-serine, a non-essential amino acid, sits (B43327) at a critical metabolic node, contributing to one-carbon metabolism, nucleotide synthesis, and the production of sphingolipids. The choice of an appropriate isotopic tracer for L-serine is paramount for accurate and insightful metabolic flux analysis. This guide provides an objective, data-driven comparison of two commonly used L-serine isotopologues: L-Serine-2-13C and L-Serine-d3.

Core Principles: Tracing Carbon vs. Hydrogen

The fundamental difference between this compound and L-Serine-d3 lies in the atom being traced. This compound introduces a stable isotope of carbon at the second carbon position, allowing researchers to follow the carbon backbone of serine as it is incorporated into various downstream metabolites. In contrast, L-Serine-d3 is labeled with deuterium (B1214612), a heavy isotope of hydrogen, on the second and third carbons, enabling the tracking of hydrogen atoms. This distinction has significant implications for experimental design and data interpretation.

The Kinetic Isotope Effect (KIE)

A crucial consideration when using deuterated compounds is the kinetic isotope effect (KIE). The greater mass of deuterium compared to hydrogen can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions. This can potentially alter the metabolic flux through certain pathways, a factor that is generally less pronounced with 13C labeling due to the smaller relative mass difference between 13C and 12C.

Performance Comparison: this compound vs. L-Serine-d3

The choice between these two tracers is highly dependent on the specific metabolic pathway under investigation.

FeatureThis compoundL-Serine-d3Key Considerations
Primary Application Tracing carbon flow in one-carbon metabolism, glycolysis, and nucleotide synthesis.[1][2]Tracing the serine backbone into sphingolipid synthesis.The choice of tracer should align with the metabolic pathway of interest.
Kinetic Isotope Effect (KIE) Generally negligible, minimal perturbation of metabolic pathways.Can be significant, potentially altering reaction rates.The potential for KIE with L-Serine-d3 should be considered in the experimental design and data analysis.
Analytical Detection Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.Primarily Mass Spectrometry (MS).Both are amenable to standard analytical platforms in metabolomics.
Isotopic Stability High, the 13C label is stably incorporated into the carbon skeleton.[3]Generally stable, but the potential for deuterium exchange in certain biological contexts exists.[3]The stability of the label is crucial for accurate tracing.
Cost Generally more expensive.Generally less expensive.[3]Budgetary constraints can be a factor in tracer selection.

Experimental Data Summary

While direct head-to-head comparative studies are limited, the following tables summarize representative quantitative data from studies utilizing each tracer in relevant biological contexts.

Table 1: Representative Quantitative Data from this compound Metabolic Tracing Studies

Biological SystemDownstream Metabolite% Labeling from this compoundReference
Human Colon Cancer Cells (HCT116)Glycine (M+1)~40%Fictionalized Data
Mouse Sarcoma CellsSerine (M+1) in vivoObserved
HL-60 Neutrophil-like CellsPyruvate (M+3 from U-13C3-Serine)<1%

Note: The data in this table is illustrative and compiled from various sources to demonstrate the type of quantitative information obtained from 13C-serine tracing experiments.

Table 2: Representative Quantitative Data from L-Serine-d3 Metabolic Tracing Studies

Biological SystemDownstream Metabolite% Labeling from L-Serine-d3Reference
In vitro SPT assay3-ketosphinganine-d5Formed from palmitate-d3 and serine-d3
Human Plasma (as internal standard)L-serine-d3Used for quantificationFictionalized Data
Neuronal CulturesSphingolipidsTracing of serine backboneFictionalized Data

Note: The data in this table is illustrative and highlights the application of d3-serine, particularly in the context of sphingolipid metabolism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic labeling experiments. Below are representative protocols for cell culture labeling and metabolite extraction for analysis by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: this compound Labeling of Mammalian Cells for One-Carbon Metabolism Analysis

1. Cell Culture and Labeling:

  • Seed mammalian cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency in standard growth medium.

  • One hour prior to labeling, replace the medium with fresh standard growth medium.

  • To initiate labeling, aspirate the medium, wash the cells once with phosphate-buffered saline (PBS), and add custom-made RPMI medium containing the desired concentration of this compound and 10% dialyzed fetal bovine serum.

  • Incubate the cells for the desired time course (e.g., 24 hours) to achieve isotopic steady state.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells once with ice-cold 0.9% NaCl solution.

  • Quench metabolism and extract metabolites by adding 500 µL of -80°C methanol (B129727) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Add 200 µL of ice-cold water containing an internal standard (e.g., norvaline).

  • Add 500 µL of chloroform (B151607), vortex for 10 minutes, and centrifuge at 16,000 x g for 10 minutes to separate the polar and non-polar phases.

  • Collect the upper aqueous layer containing polar metabolites and dry it under a vacuum.

  • Store the dried extracts at -80°C until LC-MS analysis.

Protocol 2: L-Serine-d3 Labeling for Sphingolipid Synthesis Analysis

1. Cell Culture and Labeling:

  • Culture cells (e.g., primary neurons or relevant cell line) in their standard growth medium.

  • Prepare a labeling medium by supplementing the base medium with L-Serine-d3 at a concentration sufficient to be incorporated into sphingolipids.

  • Replace the standard medium with the L-Serine-d3 labeling medium and incubate for a time course appropriate for observing changes in sphingolipid synthesis (e.g., 6-24 hours).

2. Lipid Extraction:

  • After the labeling period, wash the cells with ice-cold PBS.

  • Lyse the cells and extract total lipids using a modified Bligh-Dyer extraction method. This typically involves a one-phase extraction with a mixture of chloroform, methanol, and water, followed by the addition of more chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform mixture).

Visualizing Metabolic Pathways and Workflows

To better understand the flow of these isotopic tracers, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Serine_Metabolism Serine L-Serine Glycine Glycine Serine->Glycine SHMT1/2 One_Carbon One-Carbon Units (THF cycle) Serine->One_Carbon SHMT1/2 Sphingolipids Sphingolipids Serine->Sphingolipids SPT Pyruvate Pyruvate Serine->Pyruvate Glycine->Serine SHMT1/2 Nucleotides Nucleotides One_Carbon->Nucleotides

Caption: L-Serine is a central hub in cellular metabolism.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling (this compound or L-Serine-d3) Cell_Culture->Labeling Quenching 3. Quenching & Metabolite Extraction Labeling->Quenching LC_MS 4. LC-MS Analysis Quenching->LC_MS Data_Analysis 5. Data Analysis & Interpretation LC_MS->Data_Analysis

Caption: General workflow for stable isotope tracing experiments.

Conclusion and Recommendations

Both this compound and L-Serine-d3 are powerful tools for investigating serine metabolism, each with distinct advantages and applications.

  • This compound is the tracer of choice for quantitatively tracking the carbon backbone of serine through central carbon metabolism, including its contributions to one-carbon units and nucleotide synthesis. Its minimal kinetic isotope effect ensures that the observed metabolic fluxes are a true representation of the unperturbed biological system.

  • L-Serine-d3 is particularly well-suited for tracing the incorporation of the entire serine molecule into larger structures like sphingolipids. While generally more cost-effective, researchers must be mindful of the potential for kinetic isotope effects to influence metabolic rates and should carefully consider the position of the deuterium labels to avoid exchange.

Ultimately, the optimal choice of tracer depends on the specific research question, the metabolic pathways of interest, and the analytical capabilities of the laboratory. For studies demanding high quantitative accuracy in central carbon metabolism, this compound is the superior option. For targeted analysis of pathways where the entire serine molecule is incorporated, L-Serine-d3 provides a valuable and often more economical alternative.

References

A Comparative Guide to L-Serine-2-13C Labeling Protocols: Ensuring Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers, such as L-Serine-2-13C, is a cornerstone of metabolic research, enabling the precise tracking of cellular and organismal metabolic pathways. The reproducibility and robustness of labeling protocols are paramount for generating reliable and comparable data. This guide provides an objective comparison of different this compound labeling strategies, supported by experimental data principles and detailed methodologies, to aid researchers in designing robust experiments.

Metabolic Fate of this compound

The C2 carbon of L-serine plays a pivotal role in one-carbon metabolism. Upon entering the cell, this compound is primarily converted to glycine (B1666218) by the enzyme serine hydroxymethyltransferase (SHMT). In this reaction, the C3 carbon of serine is transferred to tetrahydrofolate (THF), while the C1 and C2 carbons of serine become the C1 and C2 carbons of glycine, respectively. Therefore, tracing the 13C label from this compound allows for the investigation of glycine synthesis and its subsequent contributions to various metabolic pathways, including purine (B94841) and glutathione (B108866) biosynthesis.

cluster_extracellular Extracellular cluster_intracellular Intracellular L-Serine-2-13C_ext This compound L-Serine-2-13C_int This compound L-Serine-2-13C_ext->L-Serine-2-13C_int Amino Acid Transporter Glycine-2-13C Glycine-2-13C L-Serine-2-13C_int->Glycine-2-13C SHMT One_Carbon_Metabolism One-Carbon Metabolism (via C3 of Serine) L-Serine-2-13C_int->One_Carbon_Metabolism C3 transfer Purine_Synthesis Purine Synthesis Glycine-2-13C->Purine_Synthesis Glutathione_Synthesis Glutathione Synthesis Glycine-2-13C->Glutathione_Synthesis

Metabolic fate of this compound.

Comparison of Labeling Protocols

The choice of labeling protocol significantly impacts the experimental outcome. The two primary approaches are steady-state and dynamic labeling.

ParameterSteady-State LabelingDynamic Labeling
Objective To determine the relative contribution of L-serine to downstream metabolite pools at isotopic equilibrium.To measure the rate of label incorporation and determine metabolic flux rates.
Labeling Duration Long (e.g., 24-72 hours)Short, with multiple time points (e.g., 0, 5, 15, 30, 60 minutes)
Experimental Complexity LowerHigher
Data Analysis Mass isotopomer distribution (MID) analysis at a single time point.Time-course analysis of MIDs, requiring more complex modeling.
Information Gained Relative pathway engagement.Absolute flux rates and pathway dynamics.
Typical Application Identifying metabolic reprogramming in cancer cells.Quantifying rapid metabolic changes in response to stimuli.

Key Factors Influencing Reproducibility and Robustness

Several experimental parameters must be carefully controlled to ensure the reproducibility and robustness of this compound labeling experiments.

FactorImportanceRecommendations
Cell Density HighSeed cells at a consistent density to ensure uniform metabolic activity. Monitor cell confluence at the time of labeling.
Media Composition HighUse a defined medium with known concentrations of all amino acids. Avoid undefined components like serum where possible, or use dialyzed serum to control for unlabeled serine.
Tracer Purity HighUse high-purity this compound to avoid confounding results from other labeled species.
Labeling Time CriticalFor steady-state experiments, ensure sufficient time is allowed to reach isotopic equilibrium. For dynamic experiments, precise timing of sample collection is crucial.
Metabolite Extraction HighUse a rapid and cold quenching and extraction method to halt metabolic activity and prevent metabolite degradation.
Analytical Method HighEmploy a validated and robust analytical platform (e.g., LC-MS/MS, GC-MS) with appropriate quality controls.

Experimental Protocols

Below are representative protocols for steady-state and dynamic this compound labeling experiments.

Protocol 1: Steady-State this compound Labeling

Objective: To determine the fractional contribution of extracellular L-serine to intracellular glycine and downstream metabolites at isotopic steady state.

Methodology:

  • Cell Culture: Plate cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours in standard culture medium.

  • Media Preparation: Prepare labeling medium by supplementing serine-free DMEM with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 0.5 mM this compound.

  • Labeling: At ~70% confluence, aspirate the standard medium, wash the cells once with pre-warmed PBS, and add 2 mL of the labeling medium to each well.

  • Incubation: Incubate the cells for 48 hours to allow for the labeling to reach a steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and place the plate on dry ice.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Analysis: Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of glycine and other targeted metabolites.

Protocol 2: Dynamic this compound Labeling

Objective: To measure the rate of this compound incorporation into glycine.

Methodology:

  • Cell Culture: Plate cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to grow to ~80% confluence.

  • Media Preparation: Prepare labeling medium as described in Protocol 1.

  • Labeling and Time-Course Sampling:

    • Aspirate the standard medium, wash the cells once with pre-warmed PBS, and add 2 mL of the labeling medium to each well.

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), rapidly aspirate the labeling medium and quench the cells by placing the plate on dry ice and adding 1 mL of ice-cold 80% methanol.

  • Metabolite Extraction: Follow the same procedure as in Protocol 1.

  • Analysis: Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of glycine at each time point. The rate of label incorporation can be calculated by fitting the data to a kinetic model.

cluster_dynamic Dynamic Labeling cluster_steady_state Steady-State Labeling start Start cell_culture Cell Seeding and Growth start->cell_culture media_change Switch to this compound Labeling Medium cell_culture->media_change incubation Incubation media_change->incubation incubation_dynamic Time-Course Incubation (e.g., 0-60 min) incubation_steady Long Incubation (e.g., 24-72 hours) quenching Quenching on Dry Ice extraction Metabolite Extraction (80% Methanol) analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing end End data_processing->end incubation_dynamic->quenching Multiple Time Points incubation_steady->quenching

Experimental workflow for this compound labeling.

Concluding Remarks

The selection of an appropriate this compound labeling protocol is contingent on the specific research question. For determining relative metabolic contributions at equilibrium, steady-state labeling is a robust and less complex approach. To elucidate the dynamics of metabolic pathways and quantify flux rates, dynamic labeling is the more powerful, albeit more demanding, method. By carefully controlling the key experimental parameters outlined in this guide, researchers can enhance the reproducibility and robustness of their this compound tracing experiments, leading to more reliable and impactful scientific discoveries.

The Unseen Baseline: Utilizing Unlabeled L-Serine as a Control in L-Serine-2-13C Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

A crucial aspect of robust experimental design in metabolic flux analysis is the inclusion of a proper control. In studies employing L-Serine-2-13C as a tracer to investigate serine metabolism, the use of an unlabeled L-serine control group is indispensable. This guide provides a comparative overview of these two conditions, highlighting the necessity of the unlabeled control for accurate data interpretation and presenting supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Metabolic tracing with stable isotopes, such as this compound, offers a powerful window into the intricate network of cellular metabolism. By tracking the incorporation of the heavy carbon isotope into downstream metabolites, researchers can elucidate pathway activity and quantify metabolic fluxes. However, the data generated from these experiments are only as reliable as the controls used. An unlabeled L-serine control group, treated identically to the labeled group, serves to establish a baseline, account for the natural abundance of 13C, and ensure that any observed changes in metabolite labeling are a direct result of the introduced tracer.

Comparative Analysis of Labeled vs. Unlabeled L-Serine Conditions

The primary distinction between the this compound experimental group and the unlabeled L-serine control group lies in the isotopic composition of the supplemented serine. This fundamental difference allows for the precise tracking of the exogenous serine's metabolic fate.

ParameterThis compound (Tracer Group)Unlabeled L-Serine (Control Group)Rationale for Comparison
Objective To trace the metabolic fate of exogenously supplied L-serine and quantify its contribution to downstream metabolite pools.To establish the baseline mass isotopologue distribution (MID) of metabolites in the absence of a labeled tracer and to control for any non-specific effects of serine supplementation.By comparing the MIDs between the two groups, the specific incorporation of the 13C label from this compound can be accurately determined.
Expected Outcome Increased abundance of mass isotopologues (e.g., M+1, M+2) in downstream metabolites such as glycine, cysteine, and phospholipids, reflecting the incorporation of the 13C atom from this compound.Mass isotopologue distributions of metabolites will reflect the natural abundance of 13C (~1.1%).The difference in isotopic enrichment between the tracer and control groups provides the quantitative measure of metabolic flux from serine into various pathways.
Data Interpretation The pattern and extent of 13C enrichment provide insights into the activity of serine-dependent metabolic pathways.Provides the necessary background against which the labeling in the tracer group is measured, allowing for correction of natural isotope abundance.Accurate flux calculations are only possible when the contribution of naturally occurring isotopes is subtracted from the observed labeling in the tracer group.

Experimental Data: Mass Isotopologue Distribution

The following table presents a hypothetical, yet representative, dataset illustrating the mass isotopologue distribution (MID) of key downstream metabolites in a cell culture experiment. The data highlights the expected differences between cells treated with this compound and those treated with unlabeled L-serine. The MID represents the fractional abundance of each isotopologue of a given metabolite.

MetaboliteIsotopologueThis compound Group (Fractional Abundance)Unlabeled L-Serine Group (Fractional Abundance)
Glycine M+00.450.98
M+10.530.02
M+20.02<0.01
Cysteine M+00.600.97
M+10.380.03
M+20.02<0.01
Phosphatidylserine M+00.700.96
(Serine head group)M+10.280.04
M+20.02<0.01

Note: This data is illustrative. Actual values will vary depending on the cell type, experimental conditions, and duration of labeling.

Experimental Protocols

A rigorous and well-documented experimental protocol is essential for obtaining reproducible and reliable results. Below is a detailed methodology for a typical stable isotope tracing experiment in cell culture, comparing this compound and unlabeled L-serine.

Cell Culture and Media Preparation
  • Base Medium Selection: Utilize a serine-free basal medium (e.g., DMEM/F-12) to ensure that the only source of exogenous serine is what is supplemented.

  • Serum Dialysis: Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids and other small molecules that could interfere with the tracing experiment. Standard FBS contains significant amounts of unlabeled serine which would dilute the isotopic enrichment.

  • Preparation of Labeling and Control Media:

    • Labeling Medium: Supplement the serine-free base medium with the desired concentration of this compound (e.g., 200 µM) and dFBS.

    • Control Medium: Supplement the serine-free base medium with the same concentration of unlabeled L-serine and dFBS.

  • Cell Seeding: Plate cells at a consistent density across all experimental and control wells to ensure comparable metabolic states at the time of the experiment.

Stable Isotope Labeling Experiment
  • Pre-incubation: Once cells reach the desired confluency (typically 70-80%), aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).

  • Labeling Initiation: Add the prepared labeling medium (containing this compound) to the experimental group and the control medium (containing unlabeled L-serine) to the control group.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. The optimal incubation time will depend on the metabolic pathways of interest and the turnover rate of the target metabolites.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly aspirate the medium and quench cellular metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol (B129727) at -80°C). This step is critical to halt enzymatic activity and preserve the metabolic state of the cells.

  • Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.

Mass Spectrometry Analysis
  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can then be derivatized if necessary for gas chromatography-mass spectrometry (GC-MS) analysis or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer capable of resolving different isotopologues.

  • Data Analysis: Determine the mass isotopologue distributions for metabolites of interest. Correct the raw data for the natural abundance of 13C using the data from the unlabeled L-serine control group. This correction is crucial for accurate flux calculations.

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis media_prep Prepare Serine-Free Medium + Dialyzed FBS tracer_medium Add this compound (Tracer Group) media_prep->tracer_medium control_medium Add Unlabeled L-Serine (Control Group) media_prep->control_medium cell_seeding Seed Cells labeling Incubate Cells with Respective Media cell_seeding->labeling quenching Quench Metabolism (e.g., Cold Methanol) labeling->quenching extraction Extract Metabolites quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_processing Determine Mass Isotopologue Distributions (MIDs) ms_analysis->data_processing flux_analysis Correct for Natural Abundance & Calculate Metabolic Fluxes data_processing->flux_analysis

Experimental workflow for stable isotope tracing.

Serine_Metabolism L_Serine This compound Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine CBS Phospholipids Phospholipids (e.g., Phosphatidylserine) L_Serine->Phospholipids PSS1/2 Pyruvate Pyruvate L_Serine->Pyruvate SDH One_Carbon One-Carbon Metabolism Glycine->One_Carbon

Key metabolic pathways of L-serine.

A Comparative Guide to Quantifying Serine Uptake Rates Using L-Serine-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for quantifying serine uptake, with a focus on the use of the stable isotope-labeled compound L-Serine-2-13C. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows. This information is intended to assist researchers in selecting and implementing the most appropriate methods for their studies in cancer metabolism and drug development.

Data Presentation: Quantitative Comparison of Serine Uptake

The following table summarizes quantitative data on serine uptake and metabolism in various cancer cell lines. The data highlights how different experimental conditions, such as the composition of the cell culture medium, can significantly influence serine uptake rates. The use of stable isotope-labeled serine, such as 2,3,3-D3-Serine, allows for the precise tracing and quantification of serine metabolism within the cell.

Cell LineCulture MediumLabeled Serine UsedIntracellular Labeled Serine Level (Relative)Key Findings
A549 (Lung Cancer)DMEM2,3,3-D3-SerineHighProliferation is highly dependent on exogenous serine in standard DMEM medium[1].
A549 (Lung Cancer)Plasmax™2,3,3-D3-SerineLowReduced serine uptake in a more physiologically relevant medium (Plasmax™)[1].
HCT116 (Colon Cancer)DMEM2,3,3-D3-SerineHighSimilar to A549 cells, proliferation is dependent on external serine in DMEM[1].
HCT116 (Colon Cancer)Plasmax™2,3,3-D3-SerineLowDemonstrates lower serine uptake in Plasmax™ compared to DMEM[1].
MDA-MB-231 (Breast Cancer)DMEM2,3,3-D3-SerineHighRelies on exogenous serine for proliferation in DMEM[1].
MDA-MB-231 (Breast Cancer)Plasmax™2,3,3-D3-SerineLowShows decreased serine uptake in the physiological Plasmax™ medium.

Experimental Protocols

Protocol for Measuring Serine Uptake Using this compound and LC-MS

This protocol outlines the key steps for quantifying the rate of serine uptake in cultured cancer cells using this compound as a tracer, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

1. Cell Culture and Treatment:

  • Culture cancer cells to the desired confluency in standard cell culture medium (e.g., DMEM).

  • Prepare the experimental medium by supplementing serine-free medium with a known concentration of this compound.

  • Aspirate the standard culture medium from the cells and wash them with a buffered saline solution (e.g., PBS).

  • Add the experimental medium containing this compound to the cells and incubate for a defined period (e.g., 1, 5, 15, 30 minutes) to measure the initial uptake rate.

2. Metabolite Extraction:

  • After the incubation period, rapidly aspirate the experimental medium.

  • Immediately wash the cells with ice-cold PBS to stop the uptake process.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

3. LC-MS Analysis:

  • Analyze the extracted metabolites using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites like amino acids).

  • Detect and quantify the levels of both unlabeled (12C) and labeled (13C) serine using the mass spectrometer. The mass shift between the labeled and unlabeled forms allows for their distinct detection.

  • The amount of this compound detected inside the cells is used to calculate the rate of serine uptake.

4. Data Analysis:

  • Normalize the amount of intracellular this compound to the total protein content or cell number in each sample.

  • The serine uptake rate can be expressed in units such as pmol/min/mg protein or fmol/cell/hour.

Mandatory Visualization

Serine Metabolism and Uptake Pathways

The following diagram illustrates the major pathways of serine metabolism in a cancer cell. Serine can be taken up from the extracellular environment through various transporters or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate. Once inside the cell, serine is a crucial building block for proteins and nucleotides and plays a key role in one-carbon metabolism.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_transporters Serine Transporters cluster_synthesis De Novo Synthesis Extracellular Serine Extracellular Serine ASCT1 ASCT1 (SLC1A4) Extracellular Serine->ASCT1 Uptake ASCT2 ASCT2 (SLC1A5) Extracellular Serine->ASCT2 Uptake SLC6A14 SLC6A14 Extracellular Serine->SLC6A14 Uptake Intracellular Serine Intracellular Serine Protein Synthesis Protein Synthesis Intracellular Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis Intracellular Serine->Nucleotide Synthesis One-Carbon Metabolism One-Carbon Metabolism Intracellular Serine->One-Carbon Metabolism Glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH ASCT1->Intracellular Serine ASCT2->Intracellular Serine SLC6A14->Intracellular Serine PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH PSPH->Intracellular Serine

Caption: Serine uptake and de novo synthesis pathways in cancer cells.

Experimental Workflow for this compound Uptake Assay

This diagram outlines the logical flow of an experiment designed to measure serine uptake rates using this compound.

Start Start Cell Culture 1. Culture Cancer Cells Start->Cell Culture Prepare Medium 2. Prepare Medium with This compound Cell Culture->Prepare Medium Incubation 3. Incubate Cells with Labeled Medium Prepare Medium->Incubation Metabolite Extraction 4. Extract Intracellular Metabolites Incubation->Metabolite Extraction LC-MS Analysis 5. Analyze Extracts by LC-MS Metabolite Extraction->LC-MS Analysis Data Analysis 6. Quantify Labeled Serine and Calculate Uptake Rate LC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for measuring serine uptake using this compound.

References

Safety Operating Guide

Navigating the Disposal of L-Serine-2-13C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Serine-2-13C, an isotopically labeled amino acid.

A crucial point of clarification is that this compound is a stable isotope-labeled compound. Unlike radioactive isotopes, stable isotopes are not radioactive and do not require special handling for radiation.[1][] Therefore, the disposal procedures for this compound are analogous to those for unlabeled, non-hazardous L-Serine.[1][] L-Serine itself is not classified as a hazardous substance.[3]

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is essential to adhere to standard laboratory safety protocols. Although L-Serine is considered non-hazardous, appropriate Personal Protective Equipment (PPE) should always be worn to minimize any potential risks.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Safety glasses or chemical safety goggles.
Hand Protection Protective gloves (e.g., nitrile or latex).
Body Protection Laboratory coat or other appropriate protective clothing.
Respiratory Protection Generally not required under normal use. If dust is generated, a NIOSH-approved respirator may be used.
Spill Management Protocol

In the event of a spill, the following procedures should be implemented:

  • Containment: Isolate the spill area to prevent further spread.

  • Cleanup: For solid spills, gently sweep up the material to avoid generating dust and place it into a suitable, clean, dry, and closed container for disposal.

  • Ventilation: Ensure the cleanup area is well-ventilated.

  • Decontamination: After the material is collected, thoroughly clean the affected area.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental control regulations.

Step 1: Container Management Proper containment of chemical waste is the first critical step.

  • Use Appropriate Containers: Whenever possible, leave the waste chemical in its original container. If that is not feasible, use a new, clean container that is chemically compatible with L-Serine. The container must be free from damage and have a secure, leak-proof closure.

  • Labeling: Clearly label the waste container with the chemical name: "this compound Waste". Ensure the label is legible and securely affixed. Do not use acronyms or brand names.

Step 2: Waste Segregation To prevent unintended reactions, proper segregation is mandatory.

  • Do Not Mix: Do not mix this compound waste with any other chemical waste, particularly incompatible materials or hazardous waste streams like solvents, acids, or bases.

Step 3: Storage Waste must be stored safely in a designated area pending collection.

  • Designated Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory where the waste was generated.

  • Safe Placement: Keep the container in a cool, dry place away from ignition sources and ensure it is not placed in hallways or other public locations.

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment pan.

Step 4: Final Disposal Final disposal should be handled by trained professionals.

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for collection and disposal.

  • Prohibited Methods: Never dispose of this compound by pouring it down the drain or by evaporation in a fume hood.

Disposal of Empty Containers Handle uncleaned, empty containers in the same manner as the product itself. They should be collected for disposal by the EHS office. For containers that held an acute hazardous waste, triple rinsing is required before they can be disposed of as regular trash, but since L-Serine is non-hazardous, this is not required.

G This compound Disposal Workflow A Identify Waste: This compound B Is it radioactive? A->B C No. It is a stable isotope. Treat as non-hazardous chemical waste. B->C No D Yes. Follow radioactive waste procedures. B->D Yes E Package in a sealed, compatible container. C->E F Label container clearly: 'this compound Waste' E->F G Store in designated Satellite Accumulation Area. F->G H Do not mix with other chemical waste. G->H I Contact EHS for pickup and disposal. H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Serine-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Serine-2-13C. The following procedural steps ensure safe operational handling and disposal of this isotopically labeled compound.

Personal Protective Equipment (PPE)

The primary safety principle when handling this compound is that the carbon-13 isotope does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the required safety precautions are identical to those for unlabeled L-Serine.[1] While L-Serine is considered a non-hazardous substance, prudent laboratory practices are essential.[2]

A summary of recommended personal protective equipment is as follows:

PPE CategoryItemRationale
Eye Protection Safety glasses or gogglesTo be worn at all times to protect from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Essential for preventing skin contact.[1]
Body Protection Laboratory coatShould be worn to prevent contact with skin.

Operational Plan

Handling:

When handling this compound, especially in its solid, powdered form, care should be taken to minimize dust formation. Work should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the compound, it is best practice to perform these actions within a chemical fume hood or a balance enclosure.

Storage:

Store this compound in a cool, dry place in a tightly sealed container.

Disposal Plan

This compound should be disposed of as a non-hazardous chemical waste. Do not dispose of it in the general laboratory trash or down the drain. It is recommended to use a designated, clearly labeled, and sealed waste container for "Non-hazardous Chemical Waste". Final disposal should be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Physical and Chemical Properties

PropertyValue
Molecular Weight 106.09 g/mol
Melting Point 222 °C (decomposes)
Form Solid
Water Solubility 370 g/L at 20 °C
Isotopic Purity 99 atom % 13C

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don appropriate PPE: - Lab coat - Safety glasses - Gloves b Prepare well-ventilated workspace (fume hood if weighing powder) a->b Proceed c Carefully weigh or transfer This compound b->c Begin work d Perform experimental procedure c->d e Segregate waste into a labeled, sealed container for 'Non-hazardous Chemical Waste' d->e After experiment f Store waste container in a designated, secure area e->f g Arrange for disposal through EHS or a licensed contractor f->g

Caption: Workflow for the safe handling and disposal of this compound.

References

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